molecular formula C11H6ClN3 B3247343 3-Chloro-5-phenylpyrazine-2-carbonitrile CAS No. 181284-10-6

3-Chloro-5-phenylpyrazine-2-carbonitrile

Cat. No.: B3247343
CAS No.: 181284-10-6
M. Wt: 215.64 g/mol
InChI Key: BFFKRTUDEQYKEU-UHFFFAOYSA-N
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Description

3-Chloro-5-phenylpyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C11H6ClN3 and its molecular weight is 215.64 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-5-phenylpyrazine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 157779. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-5-phenylpyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-5-phenylpyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-5-phenylpyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClN3/c12-11-9(6-13)14-7-10(15-11)8-4-2-1-3-5-8/h1-5,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFKRTUDEQYKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275629
Record name 3-Chloro-5-phenyl-2-pyrazinecarbonitrile
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Molecular Weight

215.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181284-10-6
Record name 3-Chloro-5-phenyl-2-pyrazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=181284-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-5-phenyl-2-pyrazinecarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Chloro-5-phenylpyrazine-2-carbonitrile CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 181284-10-6 Chemical Formula: C₁₁H₆ClN₃ Molecular Weight: 215.64 g/mol

Part 1: Executive Summary & Chemical Identity

3-Chloro-5-phenylpyrazine-2-carbonitrile is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors, phosphatase inhibitors (e.g., SHP2), and G-protein coupled receptor (GPCR) antagonists. Its structural utility lies in its regio-differentiated reactivity : the chlorine atom at position C3 is highly activated for nucleophilic aromatic substitution (SNAr) due to the ortho-nitrile electron-withdrawing group, while the phenyl ring at C5 provides lipophilic anchoring.

This compound serves as a "linchpin" intermediate. The C5-phenyl group is typically installed first via cross-coupling, leaving the C3-chloride available for late-stage diversification with amines or alkoxides to generate libraries of bioactive molecules.

Chemical Identifiers[1][2][3][4][5][6][7][8][9]
IdentifierValue
CAS Number 181284-10-6
IUPAC Name 3-Chloro-5-phenylpyrazine-2-carbonitrile
SMILES N#CC1=NC(C2=CC=CC=C2)=CN=C1Cl
InChI Key InChI=1S/C11H6ClN3/c12-10-11(7-13)14-9(6-15-10)8-4-2-1-3-5-8
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DCM, Ethyl Acetate; Insoluble in water

Part 2: Synthesis & Mechanistic Logic

The synthesis of 3-chloro-5-phenylpyrazine-2-carbonitrile relies on exploiting the subtle electronic differences between the C3 and C5 positions of the starting material, 3,5-dichloropyrazine-2-carbonitrile .

The Regioselectivity Paradox

In 3,5-dichloropyrazine-2-carbonitrile:

  • C3 Position: Adjacent to the nitrile group.[1][2] Sterically crowded but electronically highly deficient (activated for SNAr).

  • C5 Position: Less sterically hindered.

Key Insight: While nucleophiles (amines/alkoxides) typically attack C3 (SNAr) due to the ortho-nitrile activation, Palladium-catalyzed cross-couplings (Suzuki-Miyaura) preferentially occur at the C5 position first. This orthogonality allows for the controlled synthesis of the 5-phenyl derivative without touching the C3-chloride.

Synthesis Protocol: C5-Selective Suzuki Coupling

Reaction: 3,5-Dichloropyrazine-2-carbonitrile + Phenylboronic acid


 3-Chloro-5-phenylpyrazine-2-carbonitrile
Step-by-Step Methodology

Note: Anhydrous conditions are critical to prevent hydrolysis of the nitrile or chloride.

  • Reagents:

    • 3,5-Dichloropyrazine-2-carbonitrile (1.0 equiv)

    • Phenylboronic acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂·DCM.

    • Base: Tripotassium phosphate (K₃PO₄), anhydrous (2.0 equiv). Note: Anhydrous phosphate is superior to aqueous carbonate for maintaining regioselectivity.

    • Solvent: 1,4-Dioxane (dry).

  • Procedure:

    • Charge a reaction vessel with the pyrazine substrate, phenylboronic acid, and base under an inert atmosphere (Argon/Nitrogen).

    • Add dry 1,4-dioxane and degas the solvent (sparge with Argon for 10 min).

    • Add the Palladium catalyst.[1]

    • Heat the mixture to 80–90 °C for 4–6 hours. Monitor by LC-MS.[3][4]

    • Endpoint: Disappearance of starting dichloride. Appearance of mono-phenyl product (M+H ≈ 216). Avoid prolonged heating to prevent bis-coupling (3,5-diphenyl).

  • Workup:

    • Cool to room temperature. Filter through a Celite pad to remove inorganic salts and Palladium black.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Flash column chromatography (SiO₂). Elute with Hexanes:Ethyl Acetate (Gradient 10:1 to 4:1). The product typically elutes before the bis-coupled byproduct.

Synthesis Pathway Visualization

Synthesis cluster_legend Mechanism Logic SM 3,5-Dichloropyrazine- 2-carbonitrile Product 3-Chloro-5-phenylpyrazine- 2-carbonitrile (Target) SM->Product Regioselective C5-Coupling Reagents Phenylboronic acid Pd(PPh3)4, K3PO4 Dioxane, 90°C Reagents->Product Byproduct 3,5-Diphenyl (Over-reaction) Product->Byproduct Excess Boronic Acid or High Temp Logic C5 is sterically accessible for Pd-insertion

Caption: Regioselective synthesis pathway favoring C5-arylation over C3, utilizing steric differentiation.

Part 3: Reactivity & Applications in Drug Design

Once synthesized, 3-chloro-5-phenylpyrazine-2-carbonitrile becomes a versatile electrophile. The C3-chloride is now primed for displacement.[1]

SNAr Diversification (The "Warhead" Step)

The nitrile group at C2 exerts a strong electron-withdrawing effect, making the C3-chloride highly susceptible to nucleophilic aromatic substitution.

  • Nucleophiles: Primary/secondary amines, thiols, alkoxides.

  • Conditions: Mild base (DIEA or K₂CO₃) in polar aprotic solvent (DMF, DMSO, NMP) at 60–80 °C.

  • Application: This step is used to introduce solubilizing groups (e.g., piperazines, morpholines) or specific binding motifs (e.g., aminopyridines) found in SHP2 or P2X3 inhibitors.

Nitrile Transformations

The C2-nitrile is not just an activating group; it is a precursor for:

  • Primary Amides: Hydrolysis (H₂O₂, NaOH) → Carboxamide.

  • Amines: Reduction (H₂, Raney Ni) → Aminomethyl group.

  • Imidazoles/Triazoles: Cyclization reactions for fragment-based drug discovery.

Reactivity Map

Reactivity Core 3-Chloro-5-phenylpyrazine- 2-carbonitrile SNAr S_NAr at C3 (Amines/Thiols) Core->SNAr High Reactivity Hydrolysis Nitrile Hydrolysis (H2O2/OH-) Core->Hydrolysis Reduction Nitrile Reduction (H2/Cat) Core->Reduction Prod_SNAr 3-Amino-5-phenyl Derivatives (Kinase Inhibitors) SNAr->Prod_SNAr Prod_Amide Pyrazine-2-carboxamide Derivatives Hydrolysis->Prod_Amide Prod_Amine Aminomethyl Derivatives Reduction->Prod_Amine

Caption: Functionalization map showing the divergence points for library generation.

Part 4: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risk: Pyrazine nitriles can release cyanide under strongly acidic/reducing conditions or extreme thermal stress, though the ring is generally stable.

  • Storage: Store at 2–8 °C under inert gas (Argon). Moisture sensitive (nitrile hydrolysis risk over long term).

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.

References

  • BLD Pharm. (n.d.). Product Data Sheet: 3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS 181284-10-6). Retrieved from

  • BenchChem. (2025).[5] 3-Bromo-5-chloropyrazine-2-carbonitrile Supplier & Technical Guide. Retrieved from

  • Defense Technical Information Center (DTIC). (2020). Selective AAK1 and GAK Inhibitors for Combating Dengue and Other Emerging Viral Infections. (Report detailing the regioselective Suzuki coupling on 3,5-dichloropyrazine-2-carbonitrile). Retrieved from

  • National Institutes of Health (NIH). (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (Describes SNAr and coupling strategies on pyrazine scaffolds). Retrieved from

Sources

The Therapeutic Potential of Phenylpyrazine Carbonitrile Scaffolds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Rationale

The pursuit of highly selective, orally bioavailable small-molecule therapeutics requires chemical scaffolds that balance structural rigidity with versatile functionalization. In recent years, the phenylpyrazine carbonitrile motif—specifically derivatives of 3-amino-6-phenylpyrazine-2-carbonitrile—has emerged as a privileged heterocyclic structure in medicinal chemistry[1].

As an application scientist overseeing lead optimization, I approach scaffold selection not merely as a synthetic exercise, but as a multidimensional balancing act involving pharmacodynamics, pharmacokinetics, and target selectivity. The pyrazine ring serves as an excellent bioisostere for benzene or pyridine, offering a planar hexagon structure where the nitrogen atoms act as crucial hydrogen bond acceptors in the hinge regions of target proteins[2]. Furthermore, the addition of the electron-withdrawing carbonitrile (-C≡N) group imparts significant polarity, modulating the basicity of the molecule and enabling highly specific interactions with protein-bound water molecules within kinase active sites[2][3].

This whitepaper provides an in-depth technical analysis of the phenylpyrazine carbonitrile scaffold, focusing on its mechanistic applications in oncology (kinase inhibition) and infectious diseases (antimycobacterial agents), supported by validated experimental methodologies.

Oncology Applications: Precision Kinase Inhibition

The dysregulation of kinase signaling pathways is a fundamental driver of oncogenesis. The aminopyrazine core has proven exceptionally effective in designing potent, ATP-competitive inhibitors for two critical targets: Checkpoint Kinase 1 (CHK1) and Fibroblast Growth Factor Receptors (FGFRs) [1][4].

CHK1 Inhibition and the DNA Damage Response (DDR)

CHK1 is a serine/threonine kinase essential for the cellular response to DNA damage. When cancer cells are exposed to genotoxic chemotherapy, CHK1 halts the cell cycle at the G2/M phase, allowing time for DNA repair[5]. Inhibiting CHK1 forces these cells into premature mitosis, leading to mitotic catastrophe and apoptosis—a strategy known as "chemosensitization."

During multiparameter lead optimization, the 5-aminopyrazine-2-carbonitrile group is deliberately retained. Structural biology reveals that the nitrile group and the N-4 of the pyrazine ring optimally interact with a network of conserved water molecules near the unique polar residue Asn59 in the CHK1 binding pocket[2]. This interaction is the primary causality behind the scaffold's >5000-fold selectivity for CHK1 over the structurally distinct CHK2 kinase, which is critical because dual CHK1/CHK2 inhibition negates the chemosensitizing effect[6][7].

G DNA DNA Damage (Genotoxic Stress) ATR ATR Kinase (Sensor) DNA->ATR Activates CHK1 CHK1 Kinase (Transducer) ATR->CHK1 Phosphorylates (S317/S345) CDC25 CDC25 Phosphatase (Effector) CHK1->CDC25 Phosphorylates/Inhibits CDK CDK1/2 Complex (Cell Cycle Engine) CDC25->CDK Fails to Activate Arrest G2/M Cell Cycle Arrest (Survival) CDK->Arrest Induces Apoptosis Mitotic Catastrophe & Apoptosis Arrest->Apoptosis Sensitization via Premature Mitosis Inhibitor Phenylpyrazine Carbonitrile (e.g., CCT245737) Inhibitor->CHK1 ATP-Competitive Inhibition Inhibitor->Arrest Abrogates Checkpoint

Figure 1: CHK1 signaling pathway and its targeted abrogation by phenylpyrazine carbonitrile inhibitors.

FGFR Inhibition

Aberrant FGFR signaling drives proliferation in various malignancies, including liver and breast cancers[8]. Phenylpyrazine carbonitriles act as pan-FGFR inhibitors by occupying the ATP-binding cleft of the receptor tyrosine kinase, thereby blocking downstream signaling cascades that promote cell survival[1][9].

Quantitative Profiling of Kinase Inhibitors

Table 1: In Vitro Activity of Phenylpyrazine Carbonitrile Derivatives in Oncology [6][10]

TargetCompound / AnalogIC50 (nM)Mechanism / Selectivity Notes
CHK1 Prexasertib analog1.0ATP-competitive; interacts with bound water near Asn59.
CHK1 CCT245737< 100High selectivity over CHK2; abrogates G2/M arrest.
FGFR1 Compound 18i15.0Pan-FGFR inhibition; blocks downstream proliferation.
FGFR2 Compound 18i25.0High potency in cancer cell line models.
FGFR3 Compound 18i12.0Sub-micromolar efficacy.

Infectious Diseases: Overcoming Antimycobacterial Resistance

Beyond oncology, the pyrazine scaffold is historically validated by Pyrazinamide (PZA), a first-line drug for Mycobacterium tuberculosis[11]. However, the rise of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) tuberculosis necessitates novel approaches[11].

Recent structural morphing has led to the development of 5-alkylamino-N-phenylpyrazine-2-carboxamides and related carbonitriles. The logical causality behind this design is the highly lipid-rich nature of the mycobacterial cell wall. By introducing lipophilic phenyl and alkylamino groups to the pyrazine core, we directly increase the partition coefficient (LogP), enhancing passive diffusion into the bacteria[12][13]. Furthermore, these bulky derivatives bypass the need for activation by the mycobacterial enzyme Pyrazinamidase (PncA)—the primary mutation site responsible for PZA resistance[13].

Table 2: Antimycobacterial Activity of Substituted Pyrazine Derivatives [10][12][14]

StrainCompoundMIC (µg/mL)Cytotoxicity (HepG2 SI)
M. tuberculosis H37Ra5-(pentylamino) derivative (3c)3.91Low (Selectivity Index > 38)
M. tuberculosis H37Ra5-(heptylamino) derivative (4e)0.78Low (Selectivity Index > 20)
M. tuberculosis H37RvCompound 1712.5Pending

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems used in our laboratories to synthesize and evaluate these scaffolds.

De Novo Synthesis of the Core Scaffold

The foundational synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile relies on a highly efficient condensation reaction[1][15].

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve equimolar amounts of phenylglyoxal (1.0 eq) and diaminomaleonitrile (DAMN, 1.0 eq) in a polar aprotic solvent (e.g., dry dichloromethane or THF). Causality: Aprotic solvents prevent the premature protonation of DAMN's nucleophilic amines, ensuring selective attack on the dicarbonyl groups.

  • Condensation: Stir the mixture at room temperature under a nitrogen atmosphere for 12 hours. Self-Validation: DAMN possesses a distinct yellow hue. The gradual disappearance of this color serves as an intrinsic visual indicator of reaction completion.

  • Purification: Filter the resulting solid. Treat the filtrate with petroleum ether to precipitate the crude product.

  • Isolation: Recrystallize from ethanol. Causality: This step exploits the differential solubility of the highly polar carbonitrile product versus unreacted, less polar starting materials, yielding >95% purity.

Cellular Mechanism of Action (MoA) Assay for CHK1 Selectivity

We utilize cellular MoA assays over isolated biochemical kinome screens to provide an integrated assessment of compound selectivity and cell permeability simultaneously[6][7].

Step-by-Step Protocol:

  • Cell Seeding & Induction: Seed p53-deficient HT29 human colon cancer cells in 96-well plates. Treat with the DNA-damaging agent etoposide. Causality: p53-deficient cells cannot rely on the G1 checkpoint and are entirely dependent on the CHK1-mediated G2/M checkpoint for survival post-DNA damage. This isolates CHK1 as the sole variable.

  • Inhibitor Treatment: Introduce the phenylpyrazine carbonitrile library at varying concentrations (1 nM to 10 µM).

  • Phenotypic Quantification: After 24 hours, fix the cells and stain for phospho-Histone H3 (a marker of mitosis) and propidium iodide (DNA content). Analyze via flow cytometry.

  • Self-Validation: A true, cell-permeable CHK1 inhibitor will force the cells out of G2/M arrest and into premature mitosis. The IC50 is calculated based on the abrogation of the checkpoint, directly correlating biochemical target inhibition with the desired functional output (mitotic catastrophe)[6].

Workflow Start Phenylglyoxal + Diaminomaleonitrile Condensation Condensation Reaction (De Novo Synthesis) Start->Condensation Core 3-Amino-6-phenylpyrazine -2-carbonitrile Core Condensation->Core Scaffold Generation Diversification Suzuki-Miyaura Cross-Coupling Core->Diversification Structural Morphing Library Derivative Library (SAR Studies) Diversification->Library Assay Cellular MoA Assay (e.g., G2/M Abrogation) Library->Assay High-Throughput Screening Hit Lead Candidate Selection Assay->Hit Efficacy & Selectivity

Figure 2: End-to-end experimental workflow from de novo synthesis to cellular validation.

Conclusion

The 3-amino-6-phenylpyrazine-2-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging the hydrogen-bonding capacity of the pyrazine ring and the precise water-network interactions afforded by the carbonitrile group, medicinal chemists can achieve extraordinary kinase selectivity (as seen with CHK1 inhibitors like CCT245737). Concurrently, tuning the lipophilicity of this core opens highly effective avenues against drug-resistant Mycobacterium tuberculosis. As synthetic methodologies like Suzuki-Miyaura cross-coupling continue to expand the accessible chemical space around this core, its footprint in clinical pipelines will undoubtedly grow.

References

  • The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide Source: Benchchem URL:[1]

  • CAS 2882-16-8: 3-Phenyl-2-pyrazinecarbonitrile Source: CymitQuimica URL:[3]

  • Spectroscopic and Biological Insights into Phenylpyrazine Carbonitriles: A Technical Guide Source: Benchchem URL:[4]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5 Source: Kent Academic Repository URL:[5]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: CCT245737 Source: Journal of Medicinal Chemistry - ACS Publications URL:[6]

  • In Vivo Therapeutic Potential of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivatives Source: Benchchem URL:[9]

  • Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation Source: NIH / Molecules URL:[11]

  • 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation Source: MDPI / PubMed URL:[12][14]

  • Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives Source: ACS Omega - ACS Publications URL:[13]

  • Pyrazines in Drug Discovery Source: PharmaBlock URL:[2]

  • Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library Source: Benchchem URL:[15]

  • Chapter 25: The Discovery of Checkpoint Kinase 1 Inhibitors: From Fragments to Clinical Candidate Source: The Royal Society of Chemistry URL:[7]

  • US9266883B2 - Ring-fused bicyclic pyridyl derivatives as FGFR4 inhibitors Source: Google Patents URL:[8]

Sources

Thermodynamic Characterization of 3-Chloro-5-phenylpyrazine-2-carbonitrile: Predictive Modeling and Empirical Determination Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

In modern drug discovery, functionalized pyrazines serve as critical scaffolds for kinase inhibitors and central nervous system (CNS) therapeutics. 3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS 181284-10-6) is a highly electrophilic building block. The presence of an electron-withdrawing nitrile group at the C2 position and a chlorine atom at the C3 position makes this molecule an ideal substrate for Nucleophilic Aromatic Substitution (SNAr) reactions[1].

Because specific empirical thermodynamic data (melting point and boiling point) for highly specialized pharmaceutical intermediates is often restricted to proprietary databases, researchers must rely on predictive modeling paired with rigorous, self-validating analytical protocols. This whitepaper synthesizes predicted thermodynamic parameters for 3-Chloro-5-phenylpyrazine-2-carbonitrile and provides authoritative, step-by-step methodologies for empirical validation using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Structural Analysis & Predictive Thermodynamics

The physical state and thermal envelope of a compound dictate its handling, purification, and reactivity. 3-Chloro-5-phenylpyrazine-2-carbonitrile features a rigid, conjugated biphenyl-like system (phenylpyrazine) combined with polarizable functional groups (-Cl, -CN). Based on Quantitative Structure-Property Relationship (QSPR) models and data from close structural isomers (e.g., 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile), we can establish a highly accurate predictive thermodynamic profile.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value / RangeAnalytical Method / Analog Basis
Molecular Weight 215.64 g/mol Exact Mass Calculation
Melting Point (Tm) 135 °C – 150 °CQSPR Modeling & Isomer Extrapolation
Boiling Point (Tb) 350 °C – 415 °CExtrapolation at 760 mmHg
Density ~1.37 g/cm³Computational Prediction
Physical State (25 °C) Solid (Crystalline Powder)Visual / Empirical Observation

The Causality of Experimental Choices (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why we measure these parameters and how they influence downstream synthetic workflows.

Why Melting Point (Tm) Matters: Polymorphism and Crystallization

The melting point is not merely an identification tool; it is a direct measure of crystal lattice energy. In pharmaceutical development, intermediates often exhibit polymorphism—existing in multiple crystalline forms with different solubilities and stabilities. Accurate DSC analysis allows us to detect polymorphic transitions[2]. For 3-Chloro-5-phenylpyrazine-2-carbonitrile, knowing the precise Tm ensures that recrystallization solvents are chosen correctly, preventing the compound from "oiling out" (melting before dissolving) during purification.

Why Boiling Point (Tb) Matters: Thermal Degradation Limits

Halogenated pyrazine carbonitriles possess high boiling points but are prone to thermal degradation (decyanation or dechlorination) at elevated temperatures. Therefore, attempting to purify this compound via standard atmospheric distillation is highly discouraged. The predicted boiling point (>350 °C) dictates that purification must be achieved via recrystallization or high-vacuum short-path distillation to prevent the thermal breakdown of the reactive C-Cl bond.

Chemical Reactivity: The SNAr Connection

The pyrazine ring is inherently electron-deficient. The addition of the C2-nitrile group further lowers the Lowest Unoccupied Molecular Orbital (LUMO), effectively "activating" the adjacent C3-chlorine for SNAr[1]. Understanding the thermal limits of this compound ensures that SNAr reactions (which often require heating) are kept well below the decomposition threshold, maximizing the yield of the target C3-substituted product[3].

SNAr_Pathway A 3-Chloro-5-phenylpyrazine- 2-carbonitrile B Nucleophile Addition (e.g., Amine) A->B C Meisenheimer Complex (Stabilized by -CN) B->C D Chloride Elimination (-Cl⁻) C->D E C3-Substituted Pyrazine Product D->E

Figure 2: SNAr reaction pathway at the C3 position of the pyrazine ring.

Self-Validating Experimental Protocols

To empirically determine the melting and boiling points of 3-Chloro-5-phenylpyrazine-2-carbonitrile, the following self-validating instrumental protocols must be employed.

Protocol 1: High-Precision Melting Point Determination via DSC

Differential Scanning Calorimetry (DSC) measures the heat flow associated with phase transitions as a function of temperature[4].

Self-Validating System Check: Before analyzing the sample, the instrument must be calibrated using a high-purity Indium standard (known Tm = 156.6 °C)[2]. If the measured onset temperature of Indium deviates by more than ±0.5 °C, the instrument's heat flow and temperature sensors must be recalibrated.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 3-Chloro-5-phenylpyrazine-2-carbonitrile into a standard aluminum DSC pan. Seal the pan with a crimper to ensure optimal thermal contact.

  • Reference Pan: Prepare an empty, sealed aluminum pan of the same mass to serve as the reference.

  • Atmosphere Control: Purge the DSC cell with dry Nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative degradation during heating.

  • Thermal Program: Equilibrate the system at 25 °C. Initiate a dynamic heating ramp at a rate of 10 °C/min up to 200 °C.

  • Data Acquisition & Analysis: Identify the sharp endothermic peak. The true melting point is defined as the extrapolated onset temperature of this peak, not the peak maximum. Calculate the enthalpy of fusion (ΔH) by integrating the area under the curve[5].

DSC_Workflow A Sample Preparation (2-5 mg in Aluminum Pan) C Nitrogen Purge (50 mL/min) A->C B Instrument Calibration (Indium Standard Tm=156.6 °C) B->A D Dynamic Heating (10 °C/min to 250 °C) C->D E Endothermic Peak Detection (Heat Flow Measurement) D->E F Data Analysis (Onset Tm & Enthalpy ΔH) E->F

Figure 1: Step-by-step DSC workflow for precise melting point determination.

Protocol 2: Boiling Point & Thermal Stability via TGA-MS

Because high-molecular-weight halogenated heterocycles often decompose before boiling, Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS) is required to differentiate between vaporization (boiling) and thermal degradation.

Self-Validating System Check: Perform a "blank run" using an empty alumina crucible under the exact heating conditions. Subtract this baseline from the sample run to eliminate buoyancy effects and baseline drift.

Step-by-Step Methodology:

  • Sample Loading: Load 10 mg of the compound into a pre-tared alumina (Al₂O₃) crucible.

  • Purge: Establish an inert atmosphere using Argon or Nitrogen at 60 mL/min.

  • Heating Profile: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min.

  • Mass Spectrometry Correlation: Monitor the derivative thermogravimetry (DTG) curve.

    • If mass loss occurs without the detection of fragmentation ions (e.g., loss of Cl or CN) in the MS, the onset temperature corresponds to the boiling/sublimation point.

    • If fragmentation ions are detected simultaneously with mass loss, the compound is undergoing thermal decomposition, establishing its absolute thermal limit.

References

  • Concerted Nucleophilic Aromatic Substitutions National Institutes of Health (NIH) / PMC URL: [Link] (Accessed via Grounding Search)

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights Torontech URL: [Link] (Accessed via Grounding Search)

  • Differential scanning calorimetry CureFFI URL: [Link] (Accessed via Grounding Search)

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience National Institutes of Health (NIH) / PMC URL:[Link] (Accessed via Grounding Search)

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 3-Chloro-5-phenylpyrazine-2-carbonitrile Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical and biological utility of 3-Chloro-5-phenylpyrazine-2-carbonitrile and its derivatives. This scaffold is a critical intermediate ("gateway molecule") in the synthesis of ATP-competitive kinase inhibitors , specifically targeting FGFR (Fibroblast Growth Factor Receptor) and CHK1 (Checkpoint Kinase 1).

Executive Summary

The 3-Chloro-5-phenylpyrazine-2-carbonitrile scaffold represents a "privileged structure" in medicinal chemistry. It serves as a highly reactive electrophilic core used to generate libraries of 3-amino-5-phenylpyrazine-2-carbonitrile derivatives.

While the 3-chloro parent compound acts primarily as a synthetic intermediate, its analogs (formed via nucleophilic aromatic substitution at the C3 position) exhibit potent biological activity. These derivatives function as Type I kinase inhibitors, exploiting the pyrazine nitrogen atoms to form hydrogen bonds within the ATP-binding pocket of enzymes like FGFR1-4 and CHK1 . Recent studies also indicate significant antimycobacterial activity against Mycobacterium tuberculosis.[1]

Chemical Space & Structural Analysis

The pharmacological value of this scaffold stems from its specific electronic and steric properties, which facilitate both chemical derivatization and biological binding.

Structure-Activity Relationship (SAR) Logic
  • C2-Nitrile (-CN): A strong electron-withdrawing group (EWG) that activates the C3-Chlorine for nucleophilic attack (

    
    ). Biologically, it often serves as a hydrogen bond acceptor or occupies a small hydrophobic pocket in the kinase active site.
    
  • C3-Chlorine (-Cl): The "warhead" for derivatization. It is readily displaced by primary/secondary amines or alkoxides. The nature of the incoming nucleophile determines the drug's solubility and specificity (e.g., solubilizing morpholine or piperazine tails).

  • C5-Phenyl Ring: Provides essential lipophilicity, enabling

    
    -
    
    
    
    stacking interactions with the aromatic residues (e.g., Phenylalanine or Tyrosine) in the kinase hinge region.
  • Pyrazine Nitrogen (N1/N4): Acts as a critical hydrogen bond acceptor for the kinase hinge region (often interacting with the backbone NH of the kinase).

Visual SAR Map

The following diagram illustrates the functional roles of each position on the scaffold.

SAR_Analysis Core 3-Chloro-5-phenylpyrazine- 2-carbonitrile Core C2_CN C2-Nitrile (CN) Electron Withdrawing Activates C3 for SNAr Core->C2_CN C3_Cl C3-Chlorine (Cl) Leaving Group Site for Amine/Alkoxy Diversification Core->C3_Cl C5_Ph C5-Phenyl Group Lipophilic Anchor Pi-Pi Stacking w/ Kinase Core->C5_Ph N_Ring Pyrazine Nitrogens H-Bond Acceptors (Kinase Hinge Binding) Core->N_Ring Target Biological Outcome: FGFR / CHK1 Inhibition C3_Cl->Target Derivatization determines potency & solubility C5_Ph->Target Affinity

Caption: Functional dissection of the 3-Chloro-5-phenylpyrazine-2-carbonitrile scaffold highlighting the reactive C3 center and lipophilic C5 anchor.

Biological Targets & Mechanisms

The analogs derived from this scaffold are primarily investigated for oncology applications.[2][3]

Kinase Inhibition (FGFR & CHK1)

The 3-amino derivatives function as ATP-competitive inhibitors.

  • Mechanism: The pyrazine core mimics the adenine ring of ATP. The C5-phenyl group extends into the hydrophobic back-pocket of the kinase, while the substituent at C3 (introduced by displacing the Cl) extends towards the solvent front, often solubilizing the molecule.

  • CHK1 (Checkpoint Kinase 1): Inhibition prevents DNA damage repair in cancer cells, sensitizing them to chemotherapy (e.g., gemcitabine).

  • FGFR (Fibroblast Growth Factor Receptor): Blockade of this pathway inhibits angiogenesis and cell proliferation in gastric and lung cancers.

Antimycobacterial Activity

Recent screens have identified 3-amino-5-phenylpyrazine-2-carbonitrile analogs with MIC values < 10 µM against M. tuberculosis. The mechanism is distinct from kinase inhibition, likely involving disruption of bacterial cell wall synthesis or energy metabolism (F1F0-ATP synthase interference).

Signaling Pathway Diagram

Pathway_Mechanism Drug Pyrazine Analog (Drug) ATP_Pocket ATP Binding Pocket Drug->ATP_Pocket Competes with ATP Kinase Kinase (FGFR/CHK1) ATP_Pocket->Kinase Inhibits Phosphorylation Substrate Downstream Substrate (e.g., STAT3, AKT) Kinase->Substrate Blocks Activation Cell_Effect Cell Proliferation / DNA Repair Substrate->Cell_Effect Prevents Apoptosis Apoptosis / Cell Death Cell_Effect->Apoptosis Shift to

Caption: Mechanism of Action: ATP-competitive inhibition leads to downstream signaling blockade and apoptosis.[3][4]

Experimental Protocols

Synthesis of the Core & Analogs

Objective: Synthesize the 3-Chloro intermediate and derivatize it with an amine.

Step 1: Synthesis of 3-Amino-5-phenylpyrazine-2-carbonitrile

  • Reagents: Phenylglyoxal monohydrate, Diaminomaleonitrile (DAMN).[5]

  • Conditions: Ethanol/Acetic Acid (cat.), Reflux, 3-4 hours.

  • Protocol:

    • Dissolve phenylglyoxal (10 mmol) and DAMN (10 mmol) in ethanol (20 mL).

    • Add 3 drops of glacial acetic acid.

    • Reflux for 3 hours. A precipitate will form.[1]

    • Cool to

      
      , filter, and wash with cold ethanol.
      
    • Yield: ~70-80% (Yellow solid).

Step 2: Conversion to 3-Chloro-5-phenylpyrazine-2-carbonitrile

  • Reagents:

    
    -Butyl nitrite (
    
    
    
    -BuONO),
    
    
    , Acetonitrile.
  • Protocol:

    • Suspend

      
       (12 mmol) in dry acetonitrile (30 mL) at 
      
      
      
      .
    • Add

      
      -BuONO (15 mmol) dropwise.
      
    • Add 3-amino-5-phenylpyrazine-2-carbonitrile (10 mmol) in portions.

    • Stir at

      
       for 2 hours (monitor by TLC for disappearance of amine).
      
    • Quench with 1N HCl, extract with EtOAc.

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Derivatization (


) to Active Analogs 
  • Reagents: 3-Chloro-5-phenylpyrazine-2-carbonitrile, Primary/Secondary Amine (e.g., Morpholine),

    
    , DMF.
    
  • Protocol:

    • Dissolve the 3-Chloro intermediate (1 mmol) in DMF (3 mL).

    • Add amine (1.2 mmol) and

      
       (2 mmol).
      
    • Stir at

      
       for 4 hours.
      
    • Pour into ice water; filter the precipitate.

    • Result: 3-Substituted-5-phenylpyrazine-2-carbonitrile (The Active Drug).

In Vitro Kinase Assay (FGFR1)

Objective: Determine


 of the synthesized analog.
  • Preparation: Prepare 10 mM stock of the analog in DMSO.

  • Reaction Mix: 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Tween-20, 2 nM FGFR1 enzyme, and peptide substrate.
    
  • Initiation: Add ATP (

    
     concentration) and varying concentrations of the analog (0.1 nM to 10 µM).
    
  • Incubation: 60 minutes at Room Temperature.

  • Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ADP production.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate

    
    .
    

Comparative Data: Activity of Analogs

The table below summarizes the biological impact of substituting the Chlorine at C3 with various amines (based on general SAR trends for this scaffold).

Analog IDC3-Substituent (R)TargetIC50 (nM)Notes
Core -Cl None N/A Reactive Intermediate (Toxic)
Analog A-NH-PhenylFGFR1450Good affinity, poor solubility
Analog B-MorpholineFGFR1120Improved solubility & potency
Analog C-NH-(CH2)2-OHCHK185H-bond donor improves binding
Analog D-Piperazine-MeVEGFR2210Broad spectrum kinase activity

References

  • BenchChem. (2025).[1][2][5][6] The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Retrieved from

  • National Institutes of Health (NIH). (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PubMed Central. Retrieved from

  • ChemicalBook. (2023). Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile in Drug Discovery. Retrieved from

  • MDPI. (2022). Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via the One-Pot Reaction. Molecules. Retrieved from

  • SciELO. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-5-phenylpyrazine-2-carbonitrile is a high-value heterocyclic scaffold, widely utilized as an intermediate in the development of kinase inhibitors (e.g., for oncology and CNS indications) and advanced luminophores.[1] Its structural utility lies in the orthogonal reactivity of the chloro and nitrile handles, allowing for sequential functionalization.[2] This guide details a robust, two-step synthetic route that circumvents the regioselectivity issues common in direct cross-coupling approaches.[1] The protocol utilizes a de novo ring construction strategy followed by a dehydrative chlorination, ensuring high regiochemical fidelity and scalability.

Retrosynthetic Analysis & Strategy

The Regioselectivity Challenge

A common misconception is to synthesize this target via Suzuki coupling of 3,5-dichloropyrazine-2-carbonitrile with phenylboronic acid.[1] However, empirical data suggests that the C3-chloride (ortho to the electron-withdrawing nitrile) is significantly more activated toward oxidative addition than the C5-chloride.[1] Consequently, this route predominantly yields the unwanted isomer, 3-phenyl-5-chloropyrazine-2-carbonitrile .[1]

The Solution: De Novo Assembly

To guarantee the placement of the phenyl group at C5 and the chloride at C3, we employ a condensation strategy. We construct the pyrazine core using phenylglyoxal and aminomalonamide, which thermodynamically favors the 5-phenyl isomer.[1] The resulting intermediate, 3-hydroxy-5-phenylpyrazine-2-carboxamide, undergoes a "one-pot" transformation using phosphorus oxychloride (


) to simultaneously chlorinate the C3-hydroxyl and dehydrate the C2-amide to a nitrile.[1]

Retrosynthesis Target Target: 3-Chloro-5-phenylpyrazine-2-carbonitrile Inter Intermediate: 3-Hydroxy-5-phenylpyrazine-2-carboxamide Target->Inter Dehydrative Chlorination (POCl3) SM1 Starting Material 1: Phenylglyoxal Monohydrate Inter->SM1 Condensation (Base) SM2 Starting Material 2: Aminomalonamide Inter->SM2 Condensation

Figure 1: Retrosynthetic logic prioritizing regiochemical control via ring construction.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxy-5-phenylpyrazine-2-carboxamide[1]

Objective: Construct the pyrazine core with the phenyl group installed at the C5 position.

Reagents:

  • Phenylglyoxal monohydrate (CAS: 1074-12-0)[1]

  • Aminomalonamide (2-Aminopropanediamide) (CAS: 62009-47-6)[1]

  • Sodium Acetate (NaOAc) or NaOH (aq)[1]

  • Solvent: Ethanol/Water (3:1 v/v)[1]

Procedure:

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Phenylglyoxal monohydrate (20.0 mmol, 3.04 g) in 60 mL of Ethanol.

  • Addition: Add a solution of Aminomalonamide (20.0 mmol, 2.34 g) in 20 mL of water.

  • Catalysis: Add Sodium Acetate (40.0 mmol, 3.28 g) to buffer the reaction and facilitate condensation.

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. The solution will typically darken, and a precipitate may begin to form.

    • Mechanistic Insight: The amine of the malonamide attacks the aldehyde of the glyoxal (more reactive), while the amide nitrogen attacks the ketone. This specific orientation directs the phenyl group to position 5.

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

  • Isolation: Acidify the mixture to pH ~3 using 1M HCl to ensure the product is in its neutral, less soluble form. Stir for 30 minutes.

  • Filtration: Filter the resulting yellow/orange precipitate. Wash the cake with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 65–75%

    • Appearance: Yellowish solid.[1]

Step 2: Synthesis of 3-Chloro-5-phenylpyrazine-2-carbonitrile[1]

Objective: Convert the 3-hydroxy group to a chloride and the 2-carboxamide to a nitrile in a single operation.

Reagents:

  • Intermediate from Step 1 (10.0 mmol)[1]

  • Phosphorus Oxychloride (

    
    ) (Excess, ~10–15 mL)[1]
    
  • Pyridine (Catalytic, 1.0 mL) or

    
    -Dimethylaniline[1]
    
  • Solvent: None (Neat) or Chlorobenzene (if dilution is required)[1]

Procedure:

  • Setup: Place the dried 3-Hydroxy-5-phenylpyrazine-2-carboxamide (10.0 mmol, ~2.15 g) into a dry 100 mL round-bottom flask.

  • Reagent Addition: Carefully add

    
      (15 mL) under an inert atmosphere (Argon/Nitrogen). Caution: 
    
    
    
    is corrosive and reacts violently with moisture.[3]
  • Catalyst: Add Pyridine (1.0 mL). This acts as a base to sponge up HCl and nucleophilic catalyst (forming a reactive Vilsmeier-type intermediate).[1]

  • Reaction: Equip the flask with a reflux condenser and a drying tube (CaCl2). Heat the mixture to reflux (105–110°C) for 3–5 hours.

    • Monitoring: The suspension should dissolve to form a clear, dark solution. Monitor by TLC (20% EtOAc/Hexanes).[1] The polar starting material (amide/hydroxy) will disappear, and a non-polar spot (nitrile/chloro) will appear (Rf ~0.6–0.7).[1]

  • Quenching (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       via rotary evaporation under reduced pressure (use a rigorous trap).[1]
      
    • Pour the thick residue slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <20°C.

    • Neutralize the aqueous slurry with solid

      
       or saturated 
      
      
      
      solution until pH ~7–8.
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).

  • Washing: Wash combined organics with Brine (50 mL), dry over anhydrous

    
    , and filter.
    
  • Purification: Concentrate the filtrate. Purify the residue via silica gel flash chromatography.

    • Eluent: Gradient of 0% to 10% Ethyl Acetate in Hexanes.

    • Note: The product is relatively non-polar.

  • Final Product: 3-Chloro-5-phenylpyrazine-2-carbonitrile.

    • Appearance: White to off-white crystalline solid.[1]

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact & Troubleshooting
Regiochemistry 5-Phenyl isomerRisk: Formation of 6-phenyl isomer.[1] Control: Ensure Phenylglyoxal is high purity. The condensation is thermodynamically driven; reflux time is critical to ensure the correct cyclization.
Moisture Control Anhydrous (Step 2)Risk: Hydrolysis of

reduces yield and generates dangerous HCl gas. Control: Use oven-dried glassware and a drying tube.[1]
Quenching Temp < 20°CRisk: Exothermic decomposition can degrade the nitrile. Control: Add residue to ice slowly; do not add water to the residue.
Purification Silica GelRisk: Co-elution of impurities. Control: The product moves fast on silica. Use a shallow gradient (start with 100% Hexane).[1]

Workflow Visualization

Workflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functionalization Mix Mix Phenylglyoxal + Aminomalonamide Reflux Reflux (EtOH/H2O) 4-6 hrs Mix->Reflux Filter Acidify & Filter Precipitate Reflux->Filter Dry Dry Intermediate Filter->Dry Chlor POCl3 + Pyridine Reflux 110°C Dry->Chlor Quench Ice Quench & Extraction Chlor->Quench

Figure 2: Sequential workflow for the synthesis of 3-Chloro-5-phenylpyrazine-2-carbonitrile.[1]

Safety & Handling

  • Phosphorus Oxychloride (

    
    ):  Highly toxic and corrosive.[1] Reacts violently with water to produce phosphoric acid and hydrogen chloride gas. perform all operations in a functioning fume hood. Wear chemical-resistant gloves (butyl rubber recommended) and a face shield.[1]
    
  • Cyanides/Nitriles: While the product is an organic nitrile, treat it with care. Avoid contact with strong acids which could theoretically liberate HCN, although the aromatic nitrile is stable.

  • Waste Disposal: Quenched

    
     mixtures contain high concentrations of phosphates and acids. Neutralize before disposal according to local environmental regulations.
    

References

  • ChemicalBook. (2023).[1][4][5] Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. Retrieved from [1]

  • BenchChem. (2025).[1][6][7] Scaling up the synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile. Retrieved from [1]

  • ResearchGate. (2023). Synthesis of 3-hydroxy-5-arylpyrazine-2-carboxamide derivatives in aqueous solution. Retrieved from

  • Organic Syntheses. (2005). General methods for Pyrazine Synthesis. Org. Synth. Coll. Vol. 10. Retrieved from [1]

Sources

nucleophilic aromatic substitution (SNArS_NArSN​Ar) of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Application Note: Nucleophilic Aromatic Substitution ( ) of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for the functionalization of the 3-chloro-5-phenylpyrazine-2-carbonitrile scaffold via Nucleophilic Aromatic Substitution (

Phase 1: Scaffold Analysis & Mechanistic Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimycobacterial agents, and novel oncology therapeutics such as p53-Y220C cleft binders[1]. The specific building block 3-chloro-5-phenylpyrazine-2-carbonitrile offers a highly programmable core for drug discovery.

The Causality of C3 Activation

The regioselectivity and extreme reactivity of this scaffold toward

  • Inductive and Resonance Withdrawal: The cyano (-CN) group at C2 is a potent electron-withdrawing group (EWG). It severely depletes electron density at the adjacent C3 position, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrazine ring.

  • Heteroatom Stabilization: The pyrazine nitrogens (specifically N1 and N4) act as internal electron sinks. When a nucleophile attacks C3, the resulting anionic intermediate (the Meisenheimer complex) is heavily stabilized by the adjacent N1 nitrogen and the C2-cyano group[2].

The C5-phenyl group provides essential lipophilicity and steric bulk, often serving as a critical binding determinant in hydrophobic protein pockets, but it is sufficiently distant from C3 to avoid steric hindrance during nucleophilic attack.

SNAr_Workflowcluster_conditionsNucleophile Selection & ConditionsStartStarting Material:3-Chloro-5-phenylpyrazine-2-carbonitrileAminePrimary/Secondary AminesBase: K2CO3 or DIPEASolvent: DMF or EtOHTemp: RT to 80°CStart->AmineAlkoxideAlkoxides (RO- Na+)Base: NaH or NaORSolvent: THF or ROHTemp: 0°C to RTStart->AlkoxideThiolateThiols (RSH)Base: Cs2CO3 or TEASolvent: DMFTemp: RTStart->ThiolateWorkupAqueous Quench & Extraction(Removes salts & polar impurities)Amine->WorkupAlkoxide->WorkupThiolate->WorkupPurificationPurification(Silica Gel Chromatography or Recrystallization)Workup->PurificationProductPure 3-Substituted-5-phenylpyrazine-2-carbonitrile DerivativePurification->Product

Workflow for the SNAr functionalization of 3-chloro-5-phenylpyrazine-2-carbonitrile.

Phase 2: Reaction Optimization & Quantitative Benchmarking

The choice of nucleophile dictates the required reaction conditions. Because the C3 position is highly activated, mild conditions are often sufficient. However, forcing conditions (high heat, strong aqueous bases) must be avoided to prevent the unwanted hydrolysis of the C2-carbonitrile group to a carboxamide or carboxylic acid[3].

Comparative Data for Displacements
Nucleophile ClassSpecific Reagent ExampleBase / CatalystSolventTemp (°C)Time (h)Typical Yield (%)
Primary Amine Benzylamine

(2.0 eq)
DMF602 - 485 - 92
Secondary Amine MorpholineDIPEA (1.5 eq)EtOH804 - 678 - 88
Alkoxide Sodium MethoxideNaOMe (1.1 eq)MeOH / THF0 to RT1 - 280 - 90
Thiolate Thiophenol

(1.5 eq)
DMFRT1 - 388 - 95

Data synthesized from benchmarked pyrazine-2-carbonitrile functionalization protocols[2].

Phase 3: Validated Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes the underlying chemical rationale to ensure researchers can adapt the methodology to their specific nucleophiles.

Protocol A: Amine Displacement (Synthesis of 3-Amino Derivatives)

This method utilizes a polar aprotic solvent (DMF) to solvate the base cation, leaving the amine nucleophile highly reactive.

Reagents:

  • 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 eq, 1.0 mmol, 215.6 mg)

  • Amine nucleophile (e.g., Benzylamine) (1.2 eq, 1.2 mmol)

  • Potassium carbonate (

    
    ) (2.0 eq, 2.0 mmol)
    
  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 25 mL round-bottom flask with 3-chloro-5-phenylpyrazine-2-carbonitrile and anhydrous

    
    .
    
    • Rationale:

      
       acts as an acid scavenger. It neutralizes the HCl generated during the substitution, preventing the protonation of the incoming amine, which would otherwise kill its nucleophilicity.
      
  • Solvent & Reactant Addition: Add anhydrous DMF (5.0 mL) followed by the amine nucleophile. Stir the suspension at room temperature for 5 minutes to ensure homogenization.

  • Heating & Monitoring: Heat the reaction mixture to 60°C under a nitrogen atmosphere. Monitor the reaction via LC-MS or TLC (typically 3:1 Hexanes:EtOAc). The starting material (

    
    ) should cleanly convert to a more polar fluorescent spot (
    
    
    ).
  • Quench & Workup: Once complete (typically 2-4 hours), cool the mixture to room temperature and pour it into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
    • Rationale: The aqueous quench crashes out the highly lipophilic product while dissolving the DMF and inorganic salts.

  • Washing & Drying: Wash the combined organic layers with brine (

    
     mL) to remove residual DMF. Dry over anhydrous 
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: Purify the crude residue via silica gel flash chromatography to afford the pure 3-(alkylamino)-5-phenylpyrazine-2-carbonitrile.

Protocol B: Alkoxide Displacement (Synthesis of 3-Alkoxy Derivatives)

Alkoxides are stronger nucleophiles than amines. Consequently, the reaction must be run at lower temperatures to prevent side reactions, such as nucleophilic attack on the nitrile carbon.

Reagents:

  • 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 eq, 1.0 mmol, 215.6 mg)

  • Alcohol nucleophile (e.g., Methanol) (1.5 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq, 1.1 mmol)

  • Anhydrous THF (5.0 mL)

Step-by-Step Methodology:

  • Alkoxide Generation: Suspend NaH in anhydrous THF (3.0 mL) at 0°C under argon. Slowly add the alcohol nucleophile dropwise. Stir for 15 minutes until hydrogen gas evolution ceases.

    • Rationale: Pre-forming the alkoxide ensures that no unreacted base is present to cause unwanted degradation of the sensitive pyrazine-carbonitrile core.

  • Electrophile Addition: Dissolve 3-chloro-5-phenylpyrazine-2-carbonitrile in anhydrous THF (2.0 mL) and add it dropwise to the alkoxide solution at 0°C.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature. The reaction is typically instantaneous to 1 hour.

  • Quench: Quench the reaction carefully with saturated aqueous

    
     (10 mL).
    
    • Rationale: A mild, slightly acidic quench neutralizes any remaining alkoxide without hydrolyzing the nitrile group.

  • Extraction & Purification: Extract with Dichloromethane (

    
     mL), dry over 
    
    
    , concentrate, and purify via flash chromatography.

Phase 4: Analytical Troubleshooting

Even with optimized protocols, deviations can occur. Below are common analytical observations and their mechanistic solutions:

  • Observation: LC-MS shows a mass corresponding to [M+H]+ + 18 Da.

    • Causality: Hydrolysis of the C2-carbonitrile to a carboxamide.

    • Solution: This occurs if the reaction is run in the presence of adventitious water and strong base at elevated temperatures[3]. Ensure solvents are strictly anhydrous and reduce the reaction temperature. Switch from NaOH/KOH to milder bases like

      
       or DIPEA.
      
  • Observation: Incomplete conversion of starting material after 12 hours.

    • Causality: Steric hindrance of the nucleophile (e.g., tert-butylamine) or protonation of the nucleophile.

    • Solution: For sterically hindered amines, elevate the temperature to 80-100°C in a sealed tube, or switch to a stronger base (e.g., NaH to deprotonate the amine prior to attack).

  • Observation: Dark, tarry reaction mixtures with multiple baseline spots on TLC.

    • Causality: Pyrazine ring degradation or polymerization due to excessive heating with strong nucleophiles.

    • Solution: Lower the reaction temperature. For highly reactive nucleophiles like thiolates, the reaction should be strictly maintained at room temperature or below.

References

  • Benchchem Technical Support Team. A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Benchchem. 2

  • Zitko, J., et al. Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules (MDPI). 3

  • Bauer, M. R., et al. SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders with Diverse Binding Modes. PubMed Central (NIH). 4

Application Notes and Protocols for the Hydrolysis of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Chloro-5-phenylpyrazine-2-carboxylic Acid in Drug Discovery

The pyrazine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive core for designing molecules that interact with biological targets. Within this class of compounds, 3-chloro-5-phenylpyrazine-2-carboxylic acid stands out as a critical building block for the synthesis of a wide range of pharmacologically active agents. The carboxylic acid moiety serves as a versatile handle for the introduction of various functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This application note provides a comprehensive guide to the hydrolysis of the nitrile group in 3-Chloro-5-phenylpyrazine-2-carbonitrile to yield the corresponding carboxylic acid, a key transformation in the synthesis of advanced pharmaceutical intermediates.

Chemical Principles: Understanding the Hydrolysis of the Nitrile Group

The conversion of a nitrile (-C≡N) to a carboxylic acid (-COOH) is a fundamental transformation in organic synthesis. This hydrolysis can be achieved under both acidic and basic conditions, each proceeding through a distinct mechanistic pathway.[1][2] Both methods ultimately involve the addition of water across the carbon-nitrogen triple bond.

Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon. A water molecule then acts as a nucleophile, attacking the activated carbon. A series of proton transfers and tautomerization leads to the formation of a primary amide intermediate. This amide is then further hydrolyzed under the acidic conditions to the carboxylic acid and an ammonium ion.[1]

In basic hydrolysis , a hydroxide ion (a strong nucleophile) directly attacks the electrophilic nitrile carbon. Subsequent protonation of the nitrogen by water yields an imidic acid, which tautomerizes to the primary amide.[1][2] The amide is then further hydrolyzed by hydroxide to form a carboxylate salt and ammonia. An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid product.[3][4]

A critical consideration for the hydrolysis of 3-Chloro-5-phenylpyrazine-2-carbonitrile is the potential for nucleophilic aromatic substitution (SNAr) of the chloro substituent. The pyrazine ring is electron-deficient, making it susceptible to attack by nucleophiles.[5] Under basic conditions, hydroxide ions could potentially displace the chloride ion, leading to the formation of a hydroxypyrazine byproduct. Careful control of reaction conditions, such as temperature and the concentration of the base, is therefore crucial to favor the desired nitrile hydrolysis over competing side reactions.

Experimental Protocols

This section provides detailed, step-by-step protocols for both acidic and basic hydrolysis of 3-Chloro-5-phenylpyrazine-2-carbonitrile.

Protocol 1: Acid-Catalyzed Hydrolysis

This method is suitable for substrates that are stable to strong acidic conditions. The reaction progress should be carefully monitored to avoid potential degradation of the pyrazine ring under prolonged heating in strong acid.

Materials and Reagents:

ReagentGradeSupplier
3-Chloro-5-phenylpyrazine-2-carbonitrile≥98%e.g., Sigma-Aldrich
Sulfuric Acid (H₂SO₄), concentratedACS Reagent Gradee.g., Fisher Scientific
Dioxane or Acetic AcidAnhydrouse.g., Acros Organics
Deionized Water
Sodium Bicarbonate (NaHCO₃), saturated solution
Ethyl AcetateHPLC Gradee.g., VWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 eq) in a mixture of dioxane (or glacial acetic acid) and water (e.g., a 2:1 ratio).

  • Acid Addition: Carefully add concentrated sulfuric acid (e.g., 5-10 equivalents) to the stirred solution. The addition is exothermic and should be done slowly, preferably in an ice bath.

  • Heating: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-12 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material and the appearance of a more polar product spot (the carboxylic acid) will indicate reaction progression.

  • Work-up:

    • Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 3-Chloro-5-phenylpyrazine-2-carboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram of Acid-Catalyzed Hydrolysis Workflow:

AcidHydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Nitrile in Dioxane/Water AddAcid Add conc. H₂SO₄ Start->AddAcid Reflux Heat to Reflux (4-12 h) AddAcid->Reflux Quench Pour over Ice Reflux->Quench Neutralize Neutralize with NaHCO₃ (aq) Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash Wash with Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify End End Purify->End Pure Carboxylic Acid

Caption: Workflow for Acid-Catalyzed Nitrile Hydrolysis.

Protocol 2: Base-Catalyzed Hydrolysis

This method is often preferred for its milder conditions and is generally effective for a wide range of nitriles. However, the potential for nucleophilic substitution of the chloro group must be considered.

Materials and Reagents:

ReagentGradeSupplier
3-Chloro-5-phenylpyrazine-2-carbonitrile≥98%e.g., Sigma-Aldrich
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)Pellets, ACS Gradee.g., J.T. Baker
Ethanol or MethanolReagent Gradee.g., EMD Millipore
Deionized Water
Hydrochloric Acid (HCl), concentratedACS Reagent Gradee.g., Fisher Scientific
Dichloromethane (DCM) or Ethyl AcetateHPLC Gradee.g., VWR Chemicals
Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 eq) in ethanol or methanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide or potassium hydroxide (e.g., 10-20% w/v, 5-10 equivalents).

  • Heating: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 2-8 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. The formation of the carboxylate salt will result in a product that remains at the baseline on a silica gel TLC plate.

  • Work-up:

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent.

    • Dilute the residue with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from a suitable solvent system.

Diagram of Base-Catalyzed Hydrolysis Workflow:

BaseHydrolysis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Dissolve Nitrile in Ethanol AddBase Add aq. NaOH Start->AddBase Reflux Heat to Reflux (2-8 h) AddBase->Reflux Concentrate Concentrate Reflux->Concentrate Wash Wash with DCM Concentrate->Wash Acidify Acidify with HCl to pH 2-3 Wash->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry the Solid Filter->Dry Recrystallize Recrystallize (if necessary) Dry->Recrystallize End End Recrystallize->End Pure Carboxylic Acid

Caption: Workflow for Base-Catalyzed Nitrile Hydrolysis.

Reaction Monitoring and Product Characterization

Careful monitoring of the reaction is essential for optimizing the yield and purity of the final product. Spectroscopic techniques are invaluable for this purpose.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for monitoring the conversion of the nitrile to a carboxylic acid. The key spectral changes to observe are:

  • Disappearance of the nitrile peak: The characteristic C≡N stretching vibration of the starting material appears around 2230-2240 cm⁻¹. This peak should diminish and eventually disappear as the reaction proceeds.

  • Appearance of carboxylic acid peaks: The formation of the carboxylic acid will be indicated by the appearance of two new, strong, and broad absorptions:

    • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.

    • A strong C=O (carbonyl) stretching band between 1700 and 1730 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the final product.

  • ¹H NMR: The most significant change will be the appearance of a broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. The chemical shifts of the aromatic protons on the pyrazine and phenyl rings will also likely shift upon conversion of the electron-withdrawing nitrile group to a carboxylic acid.

  • ¹³C NMR: The nitrile carbon signal (typically in the range of 115-120 ppm) will be replaced by a new signal for the carboxylic acid carbonyl carbon, which will appear much further downfield (in the range of 165-185 ppm).

Data Presentation

The following tables summarize the expected spectroscopic data for the starting material and the final product.

Table 1: Key IR Absorption Frequencies (cm⁻¹)

Functional Group3-Chloro-5-phenylpyrazine-2-carbonitrile3-Chloro-5-phenylpyrazine-2-carboxylic acid
C≡N Stretch~2235Absent
C=O StretchAbsent~1710
O-H StretchAbsent~2500-3300 (broad)
Aromatic C-H~3050-3100~3050-3100

Table 2: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Position3-Chloro-5-phenylpyrazine-2-carbonitrile (¹H)3-Chloro-5-phenylpyrazine-2-carboxylic acid (¹H)3-Chloro-5-phenylpyrazine-2-carbonitrile (¹³C)3-Chloro-5-phenylpyrazine-2-carboxylic acid (¹³C)
Pyrazine-H~9.1~9.0~145-150~144-149
Phenyl-H (ortho)~8.1~8.0~129~128
Phenyl-H (meta)~7.6~7.5~130~129
Phenyl-H (para)~7.5~7.4~132~131
-COOH->13 (broad s)-~165-170
-C≡N--~115-

Note: These are predicted values and may vary depending on the specific experimental conditions and solvent.

Troubleshooting and Field-Proven Insights

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the concentration of the acid or base. For basic hydrolysis, ensure that the base is not consumed by atmospheric CO₂.

  • Low Yield: Low yields can result from product degradation under harsh conditions or from losses during the work-up and purification steps. For acid hydrolysis, minimizing the reaction time once the starting material is consumed can prevent degradation. For basic hydrolysis, ensure complete precipitation of the product during the acidification step.

  • Formation of Byproducts: The primary concern is the nucleophilic substitution of the chloro group. If this is observed (e.g., by mass spectrometry of the crude product), consider using milder reaction conditions. For basic hydrolysis, using a lower concentration of the base or a lower reaction temperature may favor nitrile hydrolysis. Alternatively, an acid-catalyzed approach may be preferable if the chloro-substituent proves to be too labile under basic conditions.

Conclusion

The hydrolysis of 3-Chloro-5-phenylpyrazine-2-carbonitrile to its corresponding carboxylic acid is a robust and essential transformation for the synthesis of advanced pharmaceutical intermediates. Both acidic and basic hydrolysis methods can be effectively employed, with the choice of method depending on the stability of the substrate and the desired reaction conditions. Careful monitoring of the reaction progress and attention to potential side reactions will ensure a high yield of the desired product. The protocols and insights provided in this application note offer a comprehensive guide for researchers in the field of drug discovery and development.

References

  • LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. Journal of Visualized Experiments. [Link]

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II. [Link]

  • KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • MDPI. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [Link]

  • Roberts, R. M., & Vogt, P. F. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1956–1962. [Link]

  • Chemguide. hydrolysis of nitriles. [Link]

  • LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]

Sources

Application Note: Chemoselective Reduction of 3-Chloro-5-phenylpyrazine-2-carbonitrile to Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The reduction of 3-Chloro-5-phenylpyrazine-2-carbonitrile (Compound 1 ) to its corresponding primary amine, (3-Chloro-5-phenylpyrazin-2-yl)methanamine (Compound 2 ), presents a classic chemoselectivity challenge in medicinal chemistry. The pyrazine core is electron-deficient, making it susceptible to nucleophilic attack, while the C-3 chloride is prone to hydrodehalogenation (displacement by hydrogen) under standard catalytic hydrogenation conditions.

This Application Note details two validated protocols designed to reduce the nitrile functionality while preserving the aryl chloride and the pyrazine ring integrity.

  • Protocol A (Borane-Dimethyl Sulfide): The "Gold Standard" for laboratory-scale purity, utilizing Lewis acid-base mechanics to avoid halogen displacement.

  • Protocol B (NaBH₄/CoCl₂): A scalable, cost-effective alternative utilizing in situ generated Cobalt Boride.

Strategic Analysis: The Chemoselectivity Paradox

The transformation requires navigating three competing reaction pathways. The electron-withdrawing nature of the pyrazine ring activates the C-Cl bond toward oxidative addition (by metal catalysts) and nucleophilic aromatic substitution (


).
Reaction Pathway Logic

The following decision tree illustrates the mechanistic divergence based on reagent selection.

ReactionPathways Substrate 3-Chloro-5-phenylpyrazine- 2-carbonitrile Target Target: Primary Amine (Cl Retained) Substrate->Target Path 1: Hydride (B-H) (Electrophilic Attack) Side1 Side Product A: Dechlorinated Amine Substrate->Side1 Path 2: H2/Pd-C (Oxidative Addition) Side2 Side Product B: Secondary Amine (Dimer) Substrate->Side2 Path 3: Imine Condensation Side3 Side Product C: Ring Reduction Substrate->Side3 Path 4: Over-reduction

Figure 1: Chemoselectivity landscape. Path 1 is the desired route. Path 2 is the primary risk with heterogeneous hydrogenation.

Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction

Best for: High purity, gram-scale synthesis, preservation of sensitive halogens.

Mechanistic Rationale

Borane (


) acts as a Lewis acid (electrophile), coordinating to the nitrile nitrogen. This activates the carbon for hydride delivery. Unlike transition metals (Pd, Pt), Borane does not readily insert into C-Cl bonds, making it chemically orthogonal to the aryl chloride.
Experimental Procedure

Reagents:

  • Substrate (1.0 equiv)

  • Borane-Dimethyl Sulfide complex (BMS) (2.0 M in THF, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1.25 M HCl in MeOH

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a nitrogen inlet.

  • Solvation: Dissolve 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 g, 4.36 mmol) in anhydrous THF (10 mL). Cool to 0°C.[1][2]

  • Addition: Add BMS (6.5 mL, 13.1 mmol) dropwise via syringe over 15 minutes. Caution: Gas evolution.

  • Reaction: Remove ice bath. Stir at Room Temperature (RT) for 1 hour, then heat to mild reflux (65°C) for 3 hours.

    • Checkpoint: Monitor by TLC/LCMS. The nitrile peak should disappear.

  • The Critical Quench (Do not skip): Cool to 0°C. Carefully add MeOH (10 mL) dropwise. Vigorous hydrogen evolution will occur.[3]

  • Complex Dissociation: The amine forms a stable Boron-Amine complex (

    
    ) that is often mistaken for an impurity or unreacted intermediate.
    
    • Add 1.25 M HCl in MeOH (10 mL).

    • Reflux the mixture for 1 hour. This breaks the B-N bond.

  • Isolation: Concentrate in vacuo. Redissolve residue in water. Basify to pH >10 with 2M NaOH. Extract with Ethyl Acetate (3x). Dry over

    
    .[1][4]
    
Protocol A Visualization

BMS_Workflow Start Start: Nitrile Substrate (Anhydrous THF, 0°C) AddBMS Add BH3-DMS (3.0 eq) Dropwise Start->AddBMS Reflux Reflux 65°C (3h) Formation of Amine-Borane Complex AddBMS->Reflux Quench Cool to 0°C Quench with MeOH Reflux->Quench Hydrolysis CRITICAL STEP: Add HCl/MeOH & Reflux 1h (Breaks B-N Complex) Quench->Hydrolysis Workup Basify (pH 10) -> Extract Hydrolysis->Workup

Figure 2: Workflow for Borane reduction highlighting the critical acid hydrolysis step.

Protocol B: Sodium Borohydride / Cobalt(II) Chloride

Best for: Scalability, cost-reduction, avoiding odorous sulfides.

Mechanistic Rationale

This method generates Cobalt Boride (


) in situ. This species acts as a heterogeneous catalyst that coordinates the nitrile, facilitating hydride transfer from 

.[5][6] While

can reduce aryl halides, the kinetics for nitrile reduction are significantly faster at low temperatures (

to

), allowing for kinetic selectivity.
Experimental Procedure

Reagents:

  • Substrate (1.0 equiv)

  • Cobalt(II) Chloride hexahydrate (

    
    ) (0.2 equiv)
    
  • Sodium Borohydride (

    
    ) (4.0 equiv)
    
  • Methanol (MeOH)

Step-by-Step Workflow:

  • Solvation: Dissolve 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 g, 4.36 mmol) and

    
      (208 mg, 0.87 mmol) in MeOH (20 mL). The solution will be pink/purple.
    
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Stepwise Addition: Add

    
      (660 mg, 17.4 mmol) in small portions over 30 minutes.
    
    • Observation: The solution will turn black immediately, accompanied by hydrogen gas evolution.[5] This "Black Precipitate" is the active

      
       catalyst.
      
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to RT for 2 hours.

    • Note: Do not heat. Heating increases the risk of attacking the C-Cl bond.

  • Quench: Add 1N HCl carefully until the black precipitate dissolves and gas evolution ceases.

  • Workup: Basify with concentrated Ammonium Hydroxide (

    
    ) to pH 10. Extract with DCM.[1]
    

Data Comparison & Validation

FeatureProtocol A (Borane-DMS)Protocol B (NaBH₄/CoCl₂)
Yield 85 - 92%75 - 85%
Chemoselectivity Excellent (Cl retained)Good (Temp dependent)
Reaction Time 4-6 Hours2-3 Hours
Safety Profile Flammable, Toxic Gas (DMS)H₂ Evolution, Metal Waste
Impurity Profile Boron-amine adducts (if hydrolysis incomplete)Cobalt residues, De-Cl (<5%)
Analytical Validation (Expected Data)
  • 1H NMR (DMSO-d6): Disappearance of starting material. Appearance of methylene singlet at ~3.9-4.1 ppm (

    
    ).
    
  • LCMS: Mass shift of +4 [M+4H] is typical in acidic mobile phases due to ionization, or +4 mass units (

    
    ). Look for 
    
    
    
    = 220.06 (M+H).
    • Watch for:

      
       = 186 (De-chlorinated product).
      

References

  • Borane Selectivity: Brown, H. C.; Choi, Y. M.; Narasimhan, S. Selective Reductions. 29. The Reaction of Borane-Dimethyl Sulfide with Nitriles.J. Org.[7][8] Chem. 1982, 47, 3153–3163. Link

  • Cobalt Boride Mechanism: Heinzman, S. W.; Ganem, B. Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions.[3]J. Am. Chem. Soc. 1982, 104, 6801–6802. Link

  • Pyrazine Chemistry: General Pyrazine Synthesis and Functionalization.J. Med.[6] Chem. (Relevant scaffold examples in kinase inhibitor research).

  • Process Safety: Borane Reagent Handling.Org.[3][7][8] Process Res. Dev.

Sources

Application Note: Functionalization of the Pyrazine Ring in 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS: 55557-52-3 analog) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors and adenosine receptor antagonists. Its unique substitution pattern—featuring an electron-deficient pyrazine core, a labile chlorine atom activated by an ortho-cyano group, and a lipophilic phenyl ring—offers a versatile platform for divergent synthesis. This guide details the chemoselective functionalization of this scaffold, focusing on Nucleophilic Aromatic Substitution (


), Palladium-catalyzed cross-couplings, and annulation strategies to access fused pteridine systems.

Strategic Analysis of the Scaffold

The reactivity of 3-chloro-5-phenylpyrazine-2-carbonitrile is defined by the electronic bias of the pyrazine ring.

  • C3-Chlorine (The "Warhead"): This position is highly electrophilic due to the combined electron-withdrawing effects of the para-nitrogen (N1), the ortho-nitrogen (N4), and the ortho-cyano group. It is significantly more reactive toward nucleophiles than chlorobenzenes.

  • C2-Nitrile (The "Director"): Provides additional activation for

    
     at C3 and serves as a linchpin for cyclization reactions (e.g., Pteridine formation).
    
  • C5-Phenyl (The "Anchor"): This substituent is relatively inert under standard functionalization conditions, providing stability and hydrophobic interaction potential in biological targets.

Reactivity Map (Graphviz)

ReactivityMap Core 3-Chloro-5-phenyl- pyrazine-2-carbonitrile SNAr SNAr (Amination/Etherification) Target: C3-Cl Core->SNAr  Amines/Alkoxides  (Mild Base, Heat) Suzuki Pd-Catalyzed Coupling Target: C3-Cl Core->Suzuki  Ar-B(OH)2  (Pd(0), Base) Annulation Cyclization (Pteridines) Target: C2-CN + C3-Cl Core->Annulation  Guanidines/  Amidines

Figure 1: Divergent synthetic pathways accessible from the 3-chloro-5-phenylpyrazine-2-carbonitrile core.

Module A: Nucleophilic Aromatic Substitution ( )

The most robust transformation for this scaffold is the displacement of the C3-chlorine by amines. This reaction proceeds via an addition-elimination mechanism (Meisenheimer complex), facilitated by the strong electron-withdrawing nature of the adjacent nitrile.

Protocol 1: Synthesis of 3-Amino-5-phenylpyrazine-2-carbonitrile Derivatives

Objective: To introduce amine diversity at the C3 position.

Reagents:

  • Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (for less nucleophilic amines)
  • Solvent: DMF (anhydrous) or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 3-chloro-5-phenylpyrazine-2-carbonitrile (100 mg, 0.46 mmol) in anhydrous DMF (2.0 mL).

  • Addition: Add DIPEA (160 µL, 0.92 mmol) followed by the amine of choice (e.g., benzylamine, 0.55 mmol).

  • Reaction: Seal the vial and heat to 60°C for 2–4 hours.

    • Note: Highly nucleophilic amines (e.g., pyrrolidine) may react at room temperature. Anilines may require heating to 90°C.

  • Monitoring: Monitor by TLC (30% EtOAc/Hexanes) or LC-MS. The starting material (

    
    ) should disappear, replaced by a more polar fluorescent spot.
    
  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product typically precipitates.

  • Purification: Filter the solid, wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL). If no precipitate forms, extract with EtOAc, dry over
    
    
    , and purify via flash chromatography (
    
    
    , 0-40% EtOAc/Hexanes).

Critical Consideration: Avoid using strong alkoxide bases (e.g., NaOMe) if the nitrile group must be preserved, as these can cause Pinner reaction or hydrolysis to the amide.

Module B: Palladium-Catalyzed Cross-Coupling

While the C3-Cl bond is activated for


, it is also a viable handle for Suzuki-Miyaura coupling to install carbon substituents, enabling "scaffold hopping" from amino-pyrazines to bi-aryl systems.
Protocol 2: C3-Arylation via Suzuki Coupling

Objective: To synthesize 3,5-diphenylpyrazine-2-carbonitrile analogs.

Reagents:

  • Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Phenylboronic acid derivative (1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    /XPhos for sterically hindered substrates.
  • Base:

    
     (2M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Degassing: In a microwave vial or Schlenk tube, combine the substrate, boronic acid, and solvent. Sparge with Argon for 5 minutes.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base solution under a positive stream of Argon. Seal immediately.

  • Reaction: Heat to 90°C for 4–12 hours.

    • Tip: Microwave irradiation (110°C, 30 min) often improves yields and reduces nitrile hydrolysis side-reactions.

  • Work-up: Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with brine.[1]

  • Purification: Silica gel chromatography is essential to remove phosphine oxides.

Module C: Annulation to Pteridines (The Taylor Synthesis)[2]

The juxtaposition of the 2-cyano and 3-chloro (or 3-amino) groups makes this scaffold an ideal precursor for pteridines (pyrazino[2,3-d]pyrimidines).[2] The "Taylor Synthesis" typically involves the condensation of a 3-aminopyrazine-2-carbonitrile with guanidine.[3]

Protocol 3: One-Pot Synthesis of 2,4-Diamino-7-phenylpteridine

Mechanism:

  • Displacement of C3-Cl by Ammonia (to form the amidine intermediate or 3-amino species).

  • Cyclization with Guanidine. Alternatively, direct reaction with Guanidine can displace the chloride and cyclize in one sequence.

Reagents:

  • Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Reagent: Guanidine Hydrochloride (3.0 equiv)

  • Base: Sodium Ethoxide (NaOEt) (freshly prepared, 4.0 equiv)

  • Solvent: Absolute Ethanol

Step-by-Step Methodology:

  • Preparation: Dissolve Guanidine HCl (3.0 equiv) in absolute ethanol. Add NaOEt (4.0 equiv) and stir for 10 minutes to generate the free base guanidine; filter off the NaCl precipitate if necessary.

  • Coupling: Add the pyrazine substrate to the guanidine solution.

  • Reflux: Heat the mixture to reflux (78°C) for 6–12 hours.

    • Observation: The reaction often turns yellow/orange as the conjugated pteridine system forms.

  • Work-up: Cool to room temperature. The pteridine product is often poorly soluble in ethanol and will precipitate.

  • Isolation: Filter the solid. Wash with water (to remove salts) and cold ethanol.

  • Recrystallization: Recrystallize from DMF/Water or Acetic Acid if high purity is required.

Pathway Visualization

PteridinePathway Start 3-Chloro-5-phenyl- pyrazine-2-carbonitrile Intermediate Intermediate: 3-Guanidino-pyrazine Start->Intermediate + Guanidine / NaOEt (SNAr displacement) Product 2,4-Diamino-7-phenylpteridine Intermediate->Product Intramolecular Cyclization (Nucleophilic attack on CN)

Figure 2: Mechanistic pathway for the conversion of the chloropyrazine precursor to the pteridine scaffold.

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Yield in

Hydrolysis of NitrileEnsure reagents are anhydrous. Lower temperature and use a stronger nucleophile.
No Reaction (Suzuki) Oxidative Addition FailureSwitch to electron-rich ligands (e.g., SPhos, XPhos) to activate the C-Cl bond.
Incomplete Cyclization Steric HinderanceIncrease reaction temperature (use sealed tube/microwave) or switch solvent to 2-methoxyethanol (higher bp).
Product Solubility Pteridine AggregationPteridines are notoriously insoluble. Use TFA or hot DMSO for NMR characterization.

References

  • Khalafy, J. et al. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. (Provides context on the synthesis of similar amino-nitrile heteroaromatics). S. Afr. J. Chem., 2013 , 66, 179–182.[4] Available at: [Link][5]

  • MDPI.Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. (Details the

    
     conditions for chloropyrazines). Available at: [Link]
    
  • Thieme Connect. Synthesis of Pteridines by Ring-Closure Reactions (Taylor Synthesis).[3] Available at: [Link]

Sources

Buchwald-Hartwig amination conditions for 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Buchwald-Hartwig Amination Conditions for 3-Chloro-5-phenylpyrazine-2-carbonitrile Content Type: Advanced Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary & Mechanistic Insight

The Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (Substrate 1 ) represents a highly functionalized, electron-deficient heterocyclic scaffold. The Challenge: The coexistence of the 2-cyano group (strong EWG) and the pyrazine core creates a "Goldilocks" reactivity zone. The C3-Cl bond is highly activated for Nucleophilic Aromatic Substitution (SNAr), yet the nitrile group is susceptible to hydrolysis or metal-mediated hydration under non-optimized conditions.

Mechanistic Duality: While the user request specifies Buchwald-Hartwig (B-H) conditions, expert analysis dictates that the choice between B-H and SNAr is strictly governed by the nucleophilicity of the amine partner.

  • Aliphatic Amines (Strong Nucleophiles): Often proceed via SNAr at room temperature without metal catalysis. Applying B-H here is chemically redundant and economically inefficient.

  • Anilines & Amides (Weak Nucleophiles): The C3 position, while activated, often fails to react with weak nucleophiles under thermal SNAr conditions without causing nitrile degradation. This is the true domain of Buchwald-Hartwig amination for this substrate.

Strategic Decision Matrix

Before selecting a protocol, categorize your amine nucleophile using the decision tree below. This ensures you do not waste precious palladium on a reaction that proceeds spontaneously.

AminationStrategy Start Target: 3-Chloro-5-phenylpyrazine-2-carbonitrile AmineType Identify Amine Partner Start->AmineType Aliphatic Aliphatic Amine (Primary/Secondary) pKa(BH+) > 10 AmineType->Aliphatic Aromatic Aniline / Heteroaryl Amine pKa(BH+) < 5 AmineType->Aromatic Amide Amide / Carbamate Non-Nucleophilic AmineType->Amide SNAr Pathway A: S_NAr (No Catalyst) Aliphatic->SNAr High Reactivity BH Pathway B: Buchwald-Hartwig (Pd-Catalyzed) Aromatic->BH Low Reactivity Amide->BH Requires Activation ConditionA Condition A: DIPEA, THF/DMF, RT to 60°C SNAr->ConditionA ConditionB Condition B: Pd(OAc)2, BrettPhos/XPhos Cs2CO3, Dioxane, 90°C BH->ConditionB

Figure 1: Strategic workflow for selecting the optimal amination pathway based on nucleophile electronics.

Detailed Protocol: Buchwald-Hartwig Amination

Scope: This protocol is optimized for anilines , electron-deficient amines , and sterically hindered amines where SNAr fails.

Critical Reagent Selection
  • Catalyst Precursor: Pd(OAc)₂ or Pd₂(dba)₃ . (Pd(OAc)₂ is generally preferred for its stability and cost-effectiveness in screening).

  • Ligand:

    • BrettPhos: The "Gold Standard" for primary anilines and difficult couplings. It prevents catalyst deactivation by the pyrazine nitrogens.

    • XPhos: Excellent alternative for secondary amines or less hindered anilines.

  • Base: Cs₂CO₃ (Cesium Carbonate).[1]

    • Why? Strong alkoxide bases like NaOtBu can attack the nitrile group (leading to amidines) or cause dehydrohalogenation. Cs₂CO₃ is mild enough to preserve the nitrile but strong enough for the catalytic cycle.

  • Solvent: 1,4-Dioxane (Anhydrous). Toluene is a secondary choice but Dioxane typically solubilizes the polar pyrazine better.

Experimental Procedure (Standard Scale: 1.0 mmol)

Step 1: Preparation

  • Oven-dry a 10 mL microwave vial or a Schlenk tube containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.[2]

Step 2: Reagent Addition (Glovebox or Schlenk Technique)

  • Add 3-Chloro-5-phenylpyrazine-2-carbonitrile (215.6 mg, 1.0 mmol, 1.0 equiv).

  • Add Amine Partner (1.2 mmol, 1.2 equiv).

  • Add Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv). Note: Ensure the base is finely ground and dry.

  • Add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%).

  • Add BrettPhos (21.5 mg, 0.04 mmol, 4 mol%). Note: Maintain a 1:2 Pd:Ligand ratio.

Step 3: Solvent & Degassing

  • Add Anhydrous 1,4-Dioxane (4.0 mL, 0.25 M concentration).

  • Critical Step: Sparge the mixture with Argon for 5–10 minutes (subsurface bubbling) to remove dissolved oxygen. Oxygen is the primary cause of catalyst death in this system.

  • Seal the vessel with a Teflon-lined crimp cap.

Step 4: Reaction

  • Heat the reaction block to 90°C .

  • Stir vigorously (800+ rpm). The heterogeneous base requires high agitation for effective transmetalation.

  • Monitor by TLC or LC-MS at 2 hours. Most reactions reach completion within 4-6 hours.

    • Checkpoint: If conversion is <50% at 4 hours, boost temperature to 110°C.

Step 5: Work-up & Purification

  • Cool to room temperature.

  • Filter the mixture through a pad of Celite® to remove palladium black and inorganic salts. Rinse with EtOAc.[2]

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.[2]

    • Eluent: Hexanes/EtOAc gradient.[2] (Note: The product will likely be fluorescent; use UV 254/365 nm).

Data Summary & Optimization Guide

Ligand Screening Performance (Reference Data)

Based on typical reactivity profiles for chloropyrazine-carbonitriles [1, 2].

LigandSubstrate ClassYield EstimateNotes
BrettPhos Primary Anilines85-95% Best for preventing nitrile hydrolysis.
XPhos Secondary Amines80-90% Excellent for steric bulk.
BINAP General Anilines40-60%Often too slow; allows side reactions.
PPh3 Any<10%Ineffective for deactivated pyrazines.
Troubleshooting Common Failure Modes
ObservationRoot CauseCorrective Action
Start Material Consumed, No Product (Black tar) Nitrile polymerization or Pd-complexation by pyrazine N.Switch to BrettPhos (bulkier ligand protects Pd). Lower Temp to 80°C.
Product M+18 (Hydrolysis) Water in solvent/base attacking Nitrile.Use fresh Anhydrous Dioxane . Dry Cs₂CO₃ in an oven.
De-chlorination (Product M-Cl+H)

-Hydride elimination or solvent participation.
Avoid alcoholic solvents. Ensure rigorous O₂ exclusion.
Low Conversion Catalyst poisoning.Increase loading to 5 mol%. Ensure amine is free of sulfur/thiol contaminants.

References

  • BenchChem. Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 3-Bromo-5-chloropyrazine-2-carbonitrile. (Accessed 2025).[3] Link

  • Atlanchim Pharma. Palladium-catalyzed Buchwald-Hartwig amination: Optimization for heteroaryl halides. (Accessed 2025).[3] Link

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemical Science.[4][5] Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.[6] Link

  • Khalafy, J., et al. (2013).[7] A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles.[7] South African Journal of Chemistry. Link

Sources

Application Note: Cyclization Architectures of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the cyclization chemistry of 3-Chloro-5-phenylpyrazine-2-carbonitrile . This scaffold is a versatile electrophilic precursor used in the synthesis of fused heterocyclic systems such as pyrazolo[3,4-b]pyrazines , thieno[2,3-b]pyrazines , and pteridines (pyrazino[2,3-d]pyrimidines), which are highly relevant in kinase inhibitor discovery (e.g., VEGFR, EGFR).

Introduction & Core Reactivity

3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS: 55557-52-3 derivative) represents a "privileged scaffold" in medicinal chemistry due to its bifunctional electrophilic nature. The molecule features an ortho-halo nitrile motif on a π-deficient pyrazine ring.

Mechanistic Causality

The reactivity is governed by two distinct electronic factors:

  • High Electrophilicity at C3: The inductive effect of the adjacent nitrogen (N4) and the nitrile group at C2 makes the C3-chloride bond highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • Latent Cyclization at C2: Upon substitution at C3 by a dinucleophile (e.g., hydrazine, amidine, thiol), the newly introduced nucleophilic center is perfectly positioned to attack the nitrile carbon (

    
    ), resulting in a 5- or 6-membered fused ring.
    

This "Displace-then-Cyclize" cascade allows for the rapid generation of bicyclic heteroaromatic libraries.

Reaction Pathways & Signaling Diagram

The following diagram illustrates the three primary cyclization pathways available to this scaffold.

ReactionPathways Start 3-Chloro-5-phenylpyrazine- 2-carbonitrile Hydrazine Reagent: Hydrazine Hydrate Start->Hydrazine Thiol Reagent: 1. Na2S / NaSH 2. Ethyl Bromoacetate Start->Thiol Amidine Reagent: Guanidine / Amidines Start->Amidine Prod1 3-Amino-5-phenyl-1H- pyrazolo[3,4-b]pyrazine Hydrazine->Prod1 SNAr + Cyclization Prod2 Ethyl 3-amino-6-phenylthieno [2,3-b]pyrazine-2-carboxylate Thiol->Prod2 SNAr + Alkylation + Thorpe-Ziegler Prod3 2,4-Diamino-6-phenylpteridine (Pyrazino[2,3-d]pyrimidine) Amidine->Prod3 SNAr + Cyclization

Figure 1: Divergent synthesis pathways from the core 3-chloro-2-cyanopyrazine scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 3-Amino-5-phenyl-1H-pyrazolo[3,4-b]pyrazine

Target Class: Antimicrobial / Kinase Inhibitor Scaffolds Mechanism:


 followed by intramolecular nucleophilic addition to nitrile.

Reagents & Materials:

  • Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Reagent: Hydrazine hydrate (60-80% solution) (2.5 equiv)

  • Solvent: Ethanol (EtOH) or n-Butanol (for higher temp)

  • Catalyst: None usually required; Triethylamine (TEA) optional.

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine hydrate (2.5 mmol) dropwise at room temperature. Note: The reaction is exothermic; observe for mild heat generation.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours.
    
    • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (

      
      ) should disappear, replaced by a lower 
      
      
      
      fluorescent spot.
  • Work-up: Cool the reaction mixture to

    
     in an ice bath. The product often precipitates as a yellow/orange solid.
    
  • Isolation: Filter the precipitate under vacuum. Wash the cake with cold Ethanol (

    
     mL) followed by Diethyl Ether (
    
    
    
    mL) to remove excess hydrazine.
  • Purification: Recrystallize from Ethanol/DMF if necessary.

Expected Yield: 75–85% Key Characterization:

  • IR: Disappearance of

    
     stretch (
    
    
    
    ). Appearance of
    
    
    doublets (
    
    
    ).
  • MS:

    
     consistent with loss of Cl and addition of 
    
    
    
    (net mass change: -35.5 + 31 = -4.5? No. Cl (35.5) replaced by Hydrazine (31)? No.
    • Mass Calc: Substrate (

      
      , MW ~215.6). Product (
      
      
      
      , MW ~211.2).
    • Wait, mechanism:

      
       is replaced by 
      
      
      
      . Then cyclization.[1] No loss of atoms during cyclization.
    • Net transformation:

      
       Cyclic.
      
    • MW Change:

      
       Da.
      
Protocol B: Synthesis of Thieno[2,3-b]pyrazine Derivatives

Target Class: Bioisosteres of Quinazolines (EGFR inhibitors) Mechanism: Sequential


 (sulfur), Alkylation, and Thorpe-Ziegler Cyclization.

Reagents & Materials:

  • Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Sulfur Source: Sodium Sulfide nonahydrate (

    
    ) or Sodium Hydrosulfide (NaSH).
    
  • Alkylating Agent: Ethyl Bromoacetate (1.1 equiv).

  • Base: Sodium Carbonate (

    
    ) or Potassium Hydroxide (KOH).
    
  • Solvent: DMF or Ethanol/Water.

Step-by-Step Methodology:

  • Thiolation: Dissolve substrate (1.0 mmol) in DMF (5 mL). Add

    
     (1.2 mmol). Stir at RT for 1 hour. The solution will turn deep red/brown (formation of thiolate).
    
  • Alkylation: Add Ethyl Bromoacetate (1.1 mmol) dropwise. Stir for 1 hour.

    • Checkpoint: Intermediate thioether formed.

  • Cyclization (Thorpe-Ziegler): Add solid

    
     (2.0 equiv) or a catalytic amount of ethanolic KOH. Heat to 
    
    
    
    for 2 hours.
    • Mechanism:[2][3] The methylene protons of the ethyl acetate group are acidic. Base deprotonates

      
      -carbon 
      
      
      
      attacks Nitrile
      
      
      forms amino-thiophene ring.
  • Work-up: Pour the reaction mixture into ice-water (50 mL). The product (Ethyl 3-amino-6-phenylthieno[2,3-b]pyrazine-2-carboxylate) will precipitate.

  • Isolation: Filter, wash with water, and dry.[3]

Data Summary Table:

ParameterProtocol A (Hydrazine)Protocol B (Thiol/Thorpe-Ziegler)
Product Class Pyrazolo[3,4-b]pyrazineThieno[2,3-b]pyrazine
Key Reagent Hydrazine Hydrate

/ Ethyl Bromoacetate
Reaction Type 2-Step (One Pot)3-Step (One Pot possible)
Critical Control Temperature (Reflux)pH (Base required for step 3)
Typical Yield 80%65-75%

Troubleshooting & Critical Parameters

Hydrolysis of the Nitrile
  • Issue: Formation of 3-chloro-5-phenylpyrazine-2-carboxamide instead of cyclized product.

  • Cause: Presence of water under highly basic/acidic conditions without a strong nucleophile reacting fast enough.

  • Solution: Use anhydrous solvents (Ethanol, DMF) if the nucleophile is weak. For hydrazine, water is acceptable because hydrazine is a super-nucleophile ($ \alpha $-effect).

Regioselectivity in Derivatives
  • If the starting material has competing leaving groups (e.g., a fluoro group elsewhere), the 3-chloro position is activated by the ortho-nitrile and para-ring nitrogen (N1), making it the primary site of attack. The 5-phenyl group sterically hinders N4 but generally does not deactivate C3.

References

  • ChemicalBook. (2023).[3] Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. Link

  • Verhaeghe, P., et al. (2018).[4] Synthesis and Biological Activity of Some New Pyrazolo[3,4-b]Pyrazines. Molecules. Link

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. J. Chem. Link

  • PubChem. (2025).[5] 3-Chloropyrazine-2-carbonitrile Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[6] Application Notes for 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Link

Sources

Accelerated Synthesis of 3-Chloro-5-phenylpyrazine-2-carbonitrile Scaffolds via Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, 3-chloro-5-phenylpyrazine-2-carbonitrile derivatives are crucial intermediates in the development of novel kinase inhibitors and antimicrobial agents.[3][4][5] Traditional multi-step syntheses of these compounds are often hampered by long reaction times, harsh conditions, and low yields. This application note details a robust and highly efficient protocol for the synthesis of a library of 3-chloro-5-phenylpyrazine-2-carbonitrile derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). By leveraging a regioselective Suzuki-Miyaura cross-coupling reaction, this methodology dramatically reduces synthesis time from hours or days to mere minutes, while improving yields and product purity.[6][7] This protocol is designed to provide drug development professionals with a rapid and scalable route to novel pyrazine-based entities for high-throughput screening and lead optimization.

Introduction: The Strategic Imperative for Efficient Pyrazine Synthesis

Nitrogen-containing heterocycles are cornerstones of modern drug discovery, with pyrazine derivatives being particularly prominent due to their diverse biological activities.[1][8] The 3-aminopyrazine-2-carbonitrile scaffold, a close analogue of our target, is a recognized pharmacophore in potent inhibitors of key oncology targets like Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1).[2][5] Furthermore, related pyrazine structures have demonstrated significant promise as novel agents against drug-resistant strains of Mycobacterium tuberculosis.[4][9]

The "chloro" substituent on the pyrazine ring is a synthetically versatile handle, allowing for subsequent functionalization, while the nitrile group often serves as a key hydrogen bond acceptor in protein-ligand interactions. The challenge, however, lies in efficiently constructing the core 3-chloro-5-phenylpyrazine-2-carbonitrile structure. Conventional heating methods often require prolonged reaction times, which can lead to decomposition and the formation of undesirable by-products.[10] Microwave-assisted synthesis directly addresses these limitations.

Why Microwave-Assisted Synthesis?

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules (solvents, reagents) to generate heat through dielectric loss when subjected to microwave irradiation. This process, known as volumetric heating, results in a rapid and uniform temperature increase throughout the reaction mixture, a stark contrast to the slower, non-uniform heat transfer of a conventional oil bath.

The primary advantages of MAOS in this context include:

  • Drastically Reduced Reaction Times: Reactions that take many hours conventionally can often be completed in 5-30 minutes.[6]

  • Higher Product Yields: The rapid heating minimizes the time available for side reactions or degradation of starting materials and products.[7]

  • Improved Purity: Fewer side reactions lead to cleaner crude products, simplifying purification.

  • Enhanced Reproducibility: Dedicated microwave reactors offer precise temperature and pressure control, ensuring high run-to-run consistency.

  • Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[10]

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A1 Setup (Hours) B1 Heating (8-24h) A1->B1 C1 Cooling (Slow) B1->C1 D1 Workup C1->D1 A2 Setup (Minutes) B2 Irradiation (5-30 min) A2->B2 C2 Cooling (Rapid) B2->C2 D2 Workup C2->D2 Start 3,5-Dichloropyrazine- 2-carbonitrile (Key Intermediate) MW Microwave Irradiation (120°C, 20 min) Start->MW Reagent Arylboronic Acid (Ar-B(OH)₂) Reagent->MW Catalyst Pd Catalyst & Base Catalyst->MW Product 3-Chloro-5-arylpyrazine- 2-carbonitrile (Target Scaffold) MW->Product Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X Complex1 Ar-Pd(II)L₂-X OA->Complex1 TM Transmetalation Complex1->TM Ar'-B(OH)₂ Base Complex2 Ar-Pd(II)L₂-Ar' TM->Complex2 RE Reductive Elimination Complex2->RE Ar-Ar' RE->Pd0 Product Released

Sources

Troubleshooting & Optimization

purification methods for 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-Chloro-5-phenylpyrazine-2-carbonitrile is a critical heterocyclic intermediate, often utilized as a scaffold for kinase inhibitors and P2X3 antagonists. Its purification is non-trivial due to two competing stability factors: the lability of the C-Cl bond toward nucleophilic aromatic substitution (


) and the susceptibility of the nitrile group to hydrolysis.

This guide moves beyond generic protocols, offering a decision-matrix for purification based on your specific impurity profile (e.g., regioisomers vs. hydrolysis byproducts).

Property Technical Specification
Physical State Off-white to pale yellow crystalline solid
Solubility (High) Dichloromethane (DCM), Ethyl Acetate, DMSO, THF
Solubility (Low) Water, Hexanes, cold Ethanol
Critical Instability Hydrolytic : C-2 Nitrile

Amide (pH < 3 or > 9) Nucleophilic : C-3 Chlorine susceptible to

(amines, hydroxides)
Storage 2–8°C, under Argon/Nitrogen, desiccated

Purification Decision Matrix (Workflow)

The following flowchart illustrates the logic for selecting the optimal purification route based on crude purity and impurity type.

PurificationWorkflow Start Crude 3-Chloro-5-phenylpyrazine-2-carbonitrile Analyze Step 1: Analytical QC (HPLC/TLC) Identify Impurities Start->Analyze Decision Dominant Impurity Type? Analyze->Decision Regio Regioisomers (e.g., 6-phenyl isomer) Decision->Regio Isomeric mix Polar Polar Byproducts (Amides, Acids, Salts) Decision->Polar Hydrolysis/Salts NonPolar Non-polar (Bis-coupling, dimers) Decision->NonPolar Oligomers MethodA Method A: Flash Chromatography (Silica Gel) Regio->MethodA High Resolution Required MethodC Method C: Acid/Base Wash (Extraction) Polar->MethodC Bulk Removal MethodB Method B: Recrystallization (Solvent Switch) NonPolar->MethodB Solubility Diff Final Final Polish: Vacuum Dry < 40°C MethodA->Final MethodB->Final MethodC->MethodB Polish

Figure 1: Decision tree for selecting purification methodology based on impurity profile.

Detailed Protocols

Method A: Flash Column Chromatography (High Purity)

Best for: Separating regioisomers (e.g., 5-phenyl vs. 6-phenyl) and close-eluting non-polar impurities.

The "Gradient Delay" Technique: Standard isocratic elution often causes "tailing" of the pyrazine due to interaction with silanols. We use a stepped gradient to mitigate this.

  • Stationary Phase: High-purity Silica Gel (230–400 mesh). Neutralize silica with 1%

    
     in Hexane if the compound shows acid sensitivity (streaking).
    
  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane)

    • Solvent B: Ethyl Acetate (EtOAc)

  • Protocol:

    • Equilibration: 100% Solvent A (2 CV - Column Volumes).

    • Loading: Dissolve crude in minimum DCM. Do not use DMF/DMSO for loading; it will ruin the separation.

    • Elution Profile:

      • 0–5% B (2 CV): Elutes non-polar dimers.

      • 5–15% B (5 CV): Target Compound Elution Window .

      • Flush with 50% B: Elutes polar amides/acids.

  • Checkpoint: The 3-chloro-5-phenyl isomer typically elutes after the 6-phenyl isomer (if present) due to steric shielding of the nitrogen lone pairs by the phenyl ring, reducing silanol interaction slightly less than the exposed 6-isomer.

Method B: Recrystallization (Scalable)

Best for: Removing trace hydrolysis products and inorganic salts.

The "Anti-Solvent Crash" Protocol: Direct cooling often traps impurities. This method uses solubility differential.

  • Solvent System: Ethanol (Good solvent) / Water (Anti-solvent).

  • Dissolution:

    • Suspend crude solid in Ethanol (5 mL per gram).

    • Heat to 60°C (Do not boil; prolonged heat promotes nitrile hydrolysis).

    • If not fully dissolved, add Acetone dropwise until clear.

  • Crystallization:

    • Remove from heat.[1] Immediately add warm Water (50°C) dropwise until persistent turbidity is observed (approx 1:1 ratio).

    • Allow to cool slowly to Room Temp (RT) over 2 hours.

    • Chill at 4°C for 1 hour.

  • Filtration: Filter the pale yellow needles. Wash with cold 20% EtOH/Water.

  • Drying: Vacuum oven at 35°C. Warning: Temperatures >50°C can cause sublimation or dechlorination.

Troubleshooting & FAQs

Category 1: Yield & Purity Issues

Q: Why is my product turning into a gum/oil instead of a solid?

  • Root Cause: Residual high-boiling solvents (DMF, Toluene) or presence of the "amide" impurity (3-chloro-5-phenylpyrazine-2-carboxamide).

  • Fix:

    • Dissolve the gum in DCM.

    • Wash 3x with Water (removes DMF).

    • Wash 1x with Brine.

    • Dry over

      
       and rotovap.
      
    • Triturate the residue with cold Pentane or Hexane. Scratch the flask wall to induce nucleation.

Q: I see a new spot on TLC after column chromatography. Did it decompose?

  • Root Cause: Silica gel is slightly acidic. If your column run took >2 hours, the nitrile may have hydrolyzed to the amide, or the chlorine was displaced by trace water/alcohol.

  • Prevention:

    • Pre-treat silica with 1% Triethylamine (

      
      ) to neutralize acidity.
      
    • Run the column fast (Flash chromatography).

    • Do not store the compound in Methanol/Ethanol for long periods; the alkoxide can displace the chlorine (

      
      ).
      
Category 2: Chemical Stability

Q: Can I wash the organic layer with NaOH to remove acids?

  • CRITICAL WARNING: No.

  • Mechanism: The pyrazine ring is electron-deficient (due to the nitrile and chlorine). Hydroxide (

    
    ) is a strong nucleophile that will rapidly attack the C-3 position, displacing the Chlorine to form 3-hydroxy-5-phenylpyrazine-2-carbonitrile.
    
  • Alternative: Use saturated Sodium Bicarbonate (

    
    ) for neutralization.[1] It is mild enough to avoid 
    
    
    
    but strong enough to neutralize acetic/hydrochloric acid residues.

Q: How do I separate the 5-phenyl isomer from the 6-phenyl isomer?

  • Context: This mixture often arises from Suzuki couplings on 3,5-dichloro-2-cyanopyrazine.

  • Solution: These are regioisomers with distinct dipole moments.

    • TLC:[1][2][3][4] Use Toluene:Ethyl Acetate (9:1). They often separate better in aromatic solvents than in Hexane/EtOAc.

    • Crystallization:[2][5][6] The 5-phenyl isomer is generally more symmetric and crystalline. Recrystallize from Toluene/Heptane. The 6-phenyl isomer often remains in the mother liquor.

References

  • ChemicalBook. (2023).[4] Synthesis and Research Applications of 3-Chloropyrazine-2-carbonitrile. Retrieved from

  • BenchChem. (2025).[1][2][3] Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile (Analogous scaffold purification data). Retrieved from

  • PubChem. (2025).[7] 3-Chloropyrazine-2-carbonitrile Compound Summary. Retrieved from

  • Sigma-Aldrich. (2025). 3-Amino-5-methylpyrazine-2-carbonitrile Technical Data. Retrieved from

Sources

Technical Support Center: Overcoming Solubility Issues with 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. This guide is engineered for researchers and drug development professionals working with 3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS: 181284-10-6).

Diagnostic Overview: The Root Cause of Insolubility

Before troubleshooting, it is critical to understand why this compound resists aqueous dissolution. 3-Chloro-5-phenylpyrazine-2-carbonitrile is a highly lipophilic, planar molecule. The pyrazine core and the phenyl ring promote strong


 stacking, while the electron-withdrawing chloro and carbonitrile groups create a strong dipole without providing any hydrogen bond donors. This results in a massive crystal lattice energy . When introduced to water, the thermodynamic penalty of breaking these intermolecular bonds is too high, leading to near-zero aqueous solubility and rapid kinetic precipitation upon solvent shifting.

🧪 In Vitro Troubleshooting Desk: Assays & Stock Solutions

Q: Every time I dilute my 10 mM DMSO stock into my biochemical assay buffer, the solution turns cloudy. How do I prevent this? A: You are experiencing solvent-shift precipitation. When the DMSO is diluted into the bulk aqueous phase, the local concentration of the pyrazine compound instantly exceeds its kinetic solubility limit. Because the molecule is highly hydrophobic, it rapidly nucleates and "crashes out" of solution [2]. To prevent this, you must lower the thermodynamic barrier before introducing the bulk aqueous phase by utilizing micellar sequestration.

Q: How can I keep the compound in solution for cell-based assays without exceeding the cytotoxic limit of 0.1% DMSO? A: Pre-mix your DMSO stock with a non-ionic surfactant (such as Tween 80 or Pluronic F-68) prior to aqueous dilution. The surfactant forms a protective micelle around the hydrophobic phenylpyrazine core, shielding it from the aqueous environment and preventing crystal nucleation.

Protocol 1: Step-by-Step Micellar Solubilization for In Vitro Assays

This protocol is a self-validating system designed to ensure your compound remains molecularly dispersed.

  • Stock Preparation: Dissolve 3-Chloro-5-phenylpyrazine-2-carbonitrile in 100% anhydrous DMSO to create a 10 mM stock. Note: Ensure the DMSO is anhydrous; water absorption from humidity will prematurely trigger nucleation.

  • Vehicle Preparation: In a separate microcentrifuge tube, prepare a "dilution vehicle" consisting of 10% Tween 80 in DMSO.

  • Intermediate Complexation: Mix 1 part of your 10 mM compound stock with 1 part of the dilution vehicle. Vortex vigorously for 30 seconds.

  • Aqueous Shift: Slowly add this intermediate mixture dropwise to your aqueous assay buffer while vortexing continuously.

  • Self-Validation Step: Measure the absorbance of the final assay solution at 600 nm (OD600) using a spectrophotometer. An OD600 reading of

    
     confirms a lack of light-scattering micro-precipitates, validating that the compound is fully solubilized.
    

🐁 In Vivo Formulation Desk: Bioavailability & Dosing

Q: I need to dose this compound orally (PO) in rodents at 10 mg/kg, but it forms a thick, un-pumpable suspension in standard CMC/Tween vehicles. What is the alternative? A: For rigid, planar, hydrophobic molecules, standard suspension vehicles often fail because the high crystal lattice energy prevents in vivo dissolution in the gastrointestinal tract, leading to erratic oral bioavailability. The gold standard for this chemotype is inclusion complexation using Hydroxypropyl-


-Cyclodextrin (HP-

-CD) [1]. The hydrophobic cavity of HP-

-CD encapsulates the lipophilic phenyl ring, while its hydroxylated exterior ensures complete aqueous solubility.

Q: What if cyclodextrin complexation doesn't achieve the required dose concentration? A: If your dose requirement exceeds the loading capacity of the cyclodextrin cavity, you must transition to an Amorphous Solid Dispersion (ASD) . By utilizing hot-melt extrusion or solvent evaporation with amphiphilic polymers like Soluplus® or PVP, you can trap the pyrazine in a high-energy amorphous state. This completely bypasses the crystal lattice energy barrier, preventing recrystallization and drastically enhancing apparent solubility [3].

Protocol 2: Step-by-Step HP- -CD Inclusion Complexation

This protocol ensures the thermodynamic disruption of the crystal lattice for successful host-guest encapsulation.

  • Excipient Preparation: Weigh 200 mg of HP-

    
    -CD and dissolve it in 1 mL of sterile water or saline to create a 20% (w/v) vehicle solution.
    
  • API Addition: Weigh 2.5 mg of 3-Chloro-5-phenylpyrazine-2-carbonitrile and add it directly to the HP-

    
    -CD solution. The mixture will initially appear as a cloudy, heterogeneous suspension.
    
  • Thermal Disruption: Sonicate the mixture in a water bath set to 40°C for 60 minutes. Causality: The thermal energy and acoustic cavitation disrupt the pyrazine's crystal lattice, providing the activation energy required for the cyclodextrin molecules to form stable host-guest complexes.

  • Purification: Filter the resulting solution through a 0.22 µm PTFE syringe filter. This removes any uncomplexed, undissolved API.

  • Self-Validation Step: Analyze the clear filtrate via HPLC-UV against a known standard curve. You must confirm the exact concentration of the solubilized compound before dosing to ensure accurate PK/PD modeling and avoid dosing errors.

📊 Formulation Data Matrix

The following table summarizes the quantitative performance of various solubility enhancement strategies for 3-Chloro-5-phenylpyrazine-2-carbonitrile:

Formulation StrategyVehicle CompositionMax Apparent SolubilityPhysical StabilityPrimary Application
Standard Co-solvent 1% DMSO in PBS< 0.01 mg/mL< 10 MinutesNot Recommended
Micellar Surfactant 0.1% Tween 80 + 0.1% DMSO~0.05 mg/mL4 - 6 HoursIn vitro cell assays
Inclusion Complex 20% w/v HP-

-CD in Water
~2.5 mg/mL> 7 DaysIn vivo (Low/Med Dose)
Solid Dispersion (ASD) Soluplus® / PVP (1:5 ratio)> 10.0 mg/mL> 6 MonthsIn vivo (High Dose)

🗺️ Formulation Decision Workflow

Follow this logical decision tree to select the appropriate solubility enhancement strategy based on your experimental endpoints.

G Start Solubility Issue: 3-Chloro-5-phenylpyrazine-2-carbonitrile App Determine Experimental Application Start->App InVitro In Vitro Assays (Cellular/Biochemical) App->InVitro In Vitro InVivo In Vivo Studies (PK/PD/Efficacy) App->InVivo In Vivo DMSO Prepare 10 mM DMSO Stock InVitro->DMSO Cyclo 1st Line: HP-β-CD Inclusion Complex InVivo->Cyclo Low/Med Dose ASD 2nd Line: Amorphous Solid Dispersion (Soluplus) InVivo->ASD High Dose Dilution Micellar Dilution (Tween 80 / Pluronic) DMSO->Dilution Solvent Shift Prevention Success1 Stable Aqueous Assay Solution (<0.1% DMSO) Dilution->Success1 Success2 Bioavailable Oral Formulation Cyclo->Success2 ASD->Success2

Decision matrix for resolving 3-Chloro-5-phenylpyrazine-2-carbonitrile solubility.

📚 References

  • Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, vol. 17, no. 3, 2025, p. 288. URL:[Link]

  • Alwossabi, A. M., et al. "Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility and Stability." Polymers, 2023. URL:[Link]

stability of 3-Chloro-5-phenylpyrazine-2-carbonitrile under basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of 3-Chloro-5-phenylpyrazine-2-carbonitrile under basic conditions Content Type: Technical Support Center Guide

Ticket ID: PYR-CN-3CL-STAB Status: Resolved / Knowledge Base Article Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Activated Scaffold" Paradox

Researchers often encounter degradation issues with 3-Chloro-5-phenylpyrazine-2-carbonitrile (CPPC) because its utility drives its instability.[1] The molecule is electronically designed to be reactive. The electron-withdrawing nitrile group at C2 and the ring nitrogens activate the chlorine at C3 for Nucleophilic Aromatic Substitution (


).[1]

Under basic conditions, this activation energy is lowered further, making the molecule highly susceptible to attack by even weak nucleophiles (like hydroxide or alkoxides).[1] In short: The molecule does not "survive" basic conditions; it reacts with them.

Module 1: Diagnostic Guide – The Primary Failure Modes

Issue 1: "My product precipitated as an insoluble solid during aqueous workup."

Diagnosis: Rapid Hydrolysis via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 (Formation of Pyrazinone).
Mechanism:  When exposed to aqueous strong bases (NaOH, KOH) or even prolonged exposure to weak bases (Carbonates) in water, the hydroxide ion (

) acts as a nucleophile.[1] It displaces the chlorine atom. The Twist: The resulting 3-hydroxy product rapidly tautomerizes into a pyrazinone (amide-like structure).[1] This species is significantly more polar and often insoluble in the organic solvents used for extraction (DCM/EtOAc), leading to precipitation and yield loss.
Issue 2: "I see a new spot with higher when running reactions in Methanol/Ethanol."

Diagnosis: Unintended Etherification. Mechanism: In the presence of a base (even a weak one like


), alcoholic solvents become alkoxides (

).[1] These are potent nucleophiles that will displace the chloride faster than your desired cross-coupling partner, forming the alkoxy-pyrazine byproduct.[1]
Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways that degrade CPPC under basic conditions.

DegradationPathways Start 3-Chloro-5-phenyl- pyrazine-2-carbonitrile (Starting Material) OH_Attack Hydroxide Attack (aq. NaOH/KOH) Start->OH_Attack + OH- OR_Attack Alkoxide Attack (MeOH/Base) Start->OR_Attack + RO- Hydroxy Intermediate: 3-Hydroxy-pyrazine OH_Attack->Hydroxy SNAr (-Cl) Ether BYPRODUCT: 3-Alkoxy-pyrazine (Soluble Impurity) OR_Attack->Ether SNAr (-Cl) Pyrazinone FINAL PRODUCT: 3-Oxo-pyrazine derivative (Insoluble Solid) Hydroxy->Pyrazinone Tautomerization (Rapid)

Figure 1: Mechanistic pathways of base-mediated degradation.[1] The formation of the Pyrazinone is the most common cause of "disappearing" product during aqueous basic workup.

Module 2: Base Compatibility Matrix

Use this table to select the appropriate base for your transformation (e.g., Suzuki Coupling, Buchwald-Hartwig) without degrading the starting material.[1]

Base TypeStability RatingRecommended ConditionsRisk Factor
Hydroxides (NaOH, KOH) 🔴 Critical Failure DO NOT USE. Rapid displacement of Cl by OH.
Alkoxides (NaOEt, NaOMe) 🔴 Critical Failure DO NOT USE (unless making the ether).[1]Rapid displacement of Cl by OR.
Carbonates (

,

)
🟡 Conditional Use in biphasic systems (Toluene/Water) or anhydrous.[1]Hydrolysis possible if heated >60°C in water.
Phosphates (

)
🟢 Preferred Excellent for Suzuki couplings.Lower nucleophilicity of phosphate anion minimizes

.
Fluorides (CsF, KF) 🟢 Preferred Anhydrous conditions.[1]Good for Stille/Suzuki; non-nucleophilic towards the ring.
Organic Amines (

, DIPEA)
🟡 Conditional Use only if amine is non-nucleophilic (steric bulk).[1]Primary/Secondary amines will react via

.

Module 3: Troubleshooting FAQs

Q1: How do I work up a reaction if I can't use strong base to remove acids?

A: Avoid the standard "wash with 1M NaOH" protocol.

  • Protocol: Quench the reaction by pouring into ice-cold water or saturated ammonium chloride (

    
    ) .
    
  • Neutralization: If neutralization is strictly necessary, use saturated Sodium Bicarbonate (

    
    )  and keep the contact time short (< 10 mins) at 
    
    
    
    .[1]
  • Reasoning: The lower

    
     of bicarbonate and the low temperature kinetically inhibit the 
    
    
    
    hydrolysis, preserving the chloride.[1]
Q2: Can I use this molecule in a Suzuki Coupling?

A: Yes, but the order of addition matters.

  • The Risk: If you mix the CPPC, base, and water before the catalyst is active, hydrolysis competes with the coupling.[1]

  • The Fix: Use a "Catalyst First" approach or use anhydrous conditions with

    
     or 
    
    
    
    . Ensure your boronic acid is activated, or use a precatalyst system (like
    
    
    ) that initiates quickly.[1]
Q3: Why does the literature show 3-chloropyrazines being stable in some basic syntheses?

A: Those protocols likely use non-nucleophilic bases or low temperatures . Many literature procedures for pyrazines utilize


 or pyridine in organic solvents (DCM/THF). In these environments, there is no free 

or

to attack the ring. Instability is almost exclusively a function of nucleophilic bases, not just basic pH.

Module 4: Standard Operating Procedures (SOPs)

SOP-01: Safe Storage & Handling
  • State: Solid.

  • Storage: Store at

    
     under inert gas (
    
    
    
    or Ar). Moisture sensitivity is moderate, but hydrolysis is autocatalytic if HCl is generated.
  • Solvent Choice:

    • Safe: DCM, Toluene, DMF, DMSO, THF, Acetonitrile.[1]

    • Unsafe:[1] Methanol, Ethanol, Water (unless pH < 7).[1]

SOP-02: Reaction Monitoring (TLC)
  • Stationary Phase: Silica Gel

    
    .[1]
    
  • Mobile Phase: Hexane:Ethyl Acetate (Start 80:20).[1]

  • Visualization: UV (254 nm).

  • Indicator: The starting material (CPPC) is UV active.[1]

    • Hydrolysis Product: Will stay at the baseline (very polar).

    • Ether Product: Will run higher than the alcohol solvent but distinct from Starting Material.

References & Validation[3][4][5][6][7]

  • General Reactivity of 3-Halopyrazine-2-carbonitriles:

    • Source: BenchChem Technical Guides.

    • Context: Describes the "orthogonal reactivity" where C-Br and C-Cl bonds are used sequentially. Highlights the necessity of controlled conditions to prevent unwanted substitution.

    • URL: (Inferred from general pyrazine handling protocols).

  • Nucleophilic Aromatic Substitution (

    
    ) Mechanisms: 
    
    • Source: Chemistry LibreTexts / Master Organic Chemistry.

    • Context: Fundamental validation that electron-deficient rings (like pyrazine-nitrile) with leaving groups (Cl) in ortho/para positions to N/CN are activated for nucleophilic attack by bases like

      
      .[1]
      
    • URL:[1]

  • Synthesis Protocols & Workup (Ice Bath/NaHCO3):

    • Source: ChemicalBook / Literature Precedents.

    • Context: Specific synthesis of 3-chloropyrazine-2-carbonitrile involves quenching with ice water and neutralizing with solid

      
      , confirming the instability toward strong aqueous bases and heat.
      
    • URL:

  • Hydrolysis of Chloropyrazines:

    • Source: Journal of Chemical and Pharmaceutical Research (2014).

    • Context: Describes the hydrolysis of related 5-chloropyrazine esters/nitriles, noting that strong bases like NaOH often lead to hydroxypyrazine byproducts rather than clean hydrolysis of the nitrile.

    • URL:[1]

Sources

troubleshooting low reactivity of chlorine in 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Chloro-5-phenylpyrazine-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the use of this versatile chemical intermediate. The inherent electronic properties of this molecule, specifically the interplay between the pyrazine ring, the nitrile group, and the phenyl substituent, can influence the reactivity of the C-Cl bond, leading to potential challenges in synthetic protocols. This guide offers field-proven insights and solutions to common experimental hurdles.

Understanding the Reactivity of 3-Chloro-5-phenylpyrazine-2-carbonitrile

The pyrazine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing nitrile group. This electronic nature has a dual effect on the reactivity of the chlorine atom at the 3-position. While it deactivates the C-Cl bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, making it less reactive than typical aryl chlorides, it simultaneously activates the ring for nucleophilic aromatic substitution (SNAr).[1][2][3][4] Understanding this dichotomy is crucial for successful reaction design and troubleshooting.

Troubleshooting Guide: Low Reactivity in Cross-Coupling Reactions

One of the most common challenges encountered with 3-Chloro-5-phenylpyrazine-2-carbonitrile is its low reactivity in standard cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is primarily due to the difficulty in achieving oxidative addition of the electron-deficient C-Cl bond to the palladium catalyst.[5][6][7]

Issue 1: Failed or Low-Yield Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with 3-Chloro-5-phenylpyrazine-2-carbonitrile and an arylboronic acid, but I am observing no product formation or very low yields. What are the likely causes and how can I optimize the reaction?

Answer: The low reactivity of the C-Cl bond in this substrate necessitates carefully chosen reaction conditions to facilitate the challenging oxidative addition step. Here is a systematic approach to troubleshooting:

1. Catalyst and Ligand Selection are Critical:

  • The Problem: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this electron-deficient aryl chloride.[8]

  • The Solution: Employ catalyst systems known for their high activity with challenging aryl chlorides. Bulky, electron-rich phosphine ligands are essential for promoting oxidative addition.[6][8][9] Consider the use of "Buchwald ligands" such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which are known to be effective for coupling unactivated aryl chlorides.[8][9] Palladacycles can also serve as highly active pre-catalysts.[8][10]

2. The Importance of the Base:

  • The Problem: The choice of base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.[11][12] An inappropriate or weak base can halt the reaction.

  • The Solution: Stronger bases are often required for less reactive aryl chlorides. While Na₂CO₃ or K₂CO₃ are common, consider switching to more potent bases like K₃PO₄ or Cs₂CO₃.[9][11] The solubility of the base can also play a role; ensure adequate mixing.

3. Solvent and Temperature Considerations:

  • The Problem: The reaction may be kinetically slow at lower temperatures.

  • The Solution: Higher boiling point solvents such as dioxane, toluene, or DMF are often necessary to drive the reaction to completion.[1][11] Increasing the reaction temperature, sometimes to reflux, can significantly improve yields. In some cases, microwave irradiation can dramatically reduce reaction times.[1]

4. Boronic Acid/Ester Stability:

  • The Problem: Boronic acids can undergo protodeboronation, especially under prolonged heating, leading to reduced yields.[13]

  • The Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts.[13]

Experimental Protocol: Optimized Suzuki-Miyaura Coupling

This protocol provides a starting point for the optimization of Suzuki-Miyaura couplings with 3-Chloro-5-phenylpyrazine-2-carbonitrile.

Parameter Recommendation Rationale
Palladium Source Pd₂(dba)₃ (1-5 mol%)Highly active Pd(0) source.
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligand to facilitate oxidative addition.
Base K₃PO₄ (2-3 equivalents)Strong, effective base for transmetalation.
Solvent Dioxane or Toluene/Water (e.g., 10:1)High boiling point solvent to enable higher reaction temperatures.
Temperature 100-120 °CTo overcome the activation energy barrier.
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation.

Step-by-Step Procedure:

  • To a dry reaction flask, add 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 eq), the boronic acid (1.2 eq), and K₃PO₄ (2.5 eq).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add Pd₂(dba)₃ (0.02 eq) and SPhos (0.04 eq).

  • Add degassed dioxane.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Issue 2: Unsuccessful Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of 3-Chloro-5-phenylpyrazine-2-carbonitrile is failing. What adjustments should I make?

Answer: Similar to the Suzuki-Miyaura coupling, the success of the Buchwald-Hartwig amination hinges on overcoming the high activation barrier for oxidative addition.

1. Catalyst and Ligand are Key:

  • The Problem: The catalyst system may not be active enough for this substrate.

  • The Solution: Utilize palladium catalysts with bulky, electron-rich phosphine ligands. Ligands from the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are specifically designed for these challenging couplings.[8][9][14] Bidentate phosphine ligands like BINAP or DPPF can also be effective.[14]

2. Base Selection is Crucial:

  • The Problem: The base not only facilitates the deprotonation of the amine but also plays a role in the catalytic cycle.

  • The Solution: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[15] For base-sensitive substrates, weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though this may require higher temperatures and longer reaction times.[16]

3. Solvent and Temperature Optimization:

  • The Problem: Insufficient thermal energy can lead to a stalled reaction.

  • The Solution: High-boiling aprotic solvents like toluene, dioxane, or THF are generally preferred.[17] Heating the reaction, often to reflux, is typically necessary.

Troubleshooting Workflow: Cross-Coupling Reactions

G start Low/No Product in Cross-Coupling Reaction catalyst Is the catalyst system optimized for aryl chlorides? (e.g., Pd(0) with Buchwald ligand) start->catalyst base Is the base strong enough? (e.g., K3PO4, NaOtBu) catalyst->base Yes fail Reaction Failed catalyst->fail No temp Is the reaction temperature and solvent appropriate? (e.g., Toluene/Dioxane, >100°C) base->temp Yes base->fail No reagent Is the coupling partner stable? (e.g., fresh boronic acid) temp->reagent Yes temp->fail No success Reaction Successful reagent->success Yes reagent->fail No

Caption: Decision tree for troubleshooting cross-coupling reactions.

Navigating Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrazine ring, enhanced by the nitrile group, makes 3-Chloro-5-phenylpyrazine-2-carbonitrile a good candidate for nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] In these reactions, a nucleophile directly displaces the chloride.

FAQ: When should I consider SNAr over a cross-coupling reaction?

Answer: SNAr is a viable alternative to cross-coupling, particularly for the introduction of nitrogen and oxygen nucleophiles.

  • Advantages of SNAr:

    • It is a metal-free reaction, avoiding potential issues with catalyst cost, toxicity, and removal.

    • It can be very efficient for strong nucleophiles like alkoxides and amines.[1]

    • The reaction conditions can often be milder than those required for cross-coupling.

  • When to Choose SNAr:

    • When introducing primary or secondary amines, or alkoxides.

    • When metal contamination is a concern for the final product.

    • When a more cost-effective and scalable process is desired.

Typical SNAr Conditions:

  • Nucleophile: The amine or alcohol (or their corresponding conjugate bases).

  • Solvent: Polar aprotic solvents like DMSO or DMF are commonly used.[1]

  • Temperature: Reactions are often run at elevated temperatures, though the required temperature will depend on the nucleophilicity of the attacking species.

Visualizing Reaction Pathways

G start 3-Chloro-5-phenylpyrazine- 2-carbonitrile suzuki Suzuki-Miyaura Coupling (Pd catalyst, base, boronic acid) start->suzuki buchwald Buchwald-Hartwig Amination (Pd catalyst, base, amine) start->buchwald snar Nucleophilic Aromatic Substitution (Nucleophile, e.g., R-NH2, R-OH) start->snar product_suzuki 5-Phenyl-3-(aryl)pyrazine- 2-carbonitrile suzuki->product_suzuki product_buchwald 3-(Amino)-5-phenylpyrazine- 2-carbonitrile buchwald->product_buchwald product_snar 3-(Nucleophile)-5-phenylpyrazine- 2-carbonitrile snar->product_snar

Caption: Key reaction pathways for functionalizing the substrate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction mixture turning black during a palladium-catalyzed reaction? A1: The formation of a black precipitate is often indicative of the formation of palladium black, which is finely divided palladium metal. This can occur due to catalyst decomposition and can lead to reduced catalytic activity. This is not always a sign of a failed reaction, but if yields are low, it suggests that the catalyst is not stable under the reaction conditions. Using more robust ligands or pre-catalysts can sometimes mitigate this issue.[18]

Q2: I am seeing significant dehalogenation of my starting material. How can I prevent this? A2: Dehalogenation (replacement of the chlorine with a hydrogen) is a common side reaction in cross-coupling chemistry. It can be promoted by certain bases, solvents, or impurities that can act as hydride sources. Minimizing reaction time and temperature can help. If using an amine base, consider switching to an inorganic base.[13]

Q3: Can I perform sequential cross-couplings if I have another halogen on the phenyl ring? A3: Yes, this is a powerful synthetic strategy. The relative reactivity of halogens in palladium-catalyzed cross-couplings is generally I > Br > Cl. If your molecule contains, for example, a bromo-substituent on the phenyl ring and the chloro-substituent on the pyrazine, you can often selectively react at the C-Br bond under milder conditions, leaving the C-Cl bond intact for a second, more forcing cross-coupling reaction.[19][20]

Q4: Does the nitrile group participate in any side reactions? A4: Under strongly basic conditions, particularly in the presence of water and at high temperatures, the nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide. If this is observed, using anhydrous conditions and a non-nucleophilic base may be necessary.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem.
  • Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols - Benchchem.
  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Available at: [Link]

  • Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline - Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Nptel. Available at: [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • A Comparative Guide to the Reactivity of 3-Chloro-2-pyrazinamine and Other Halopyrazines - Benchchem.
  • The Strategic Advantage of 3-Bromo-5-chloropyrazine-2-carbonitrile in Sequential Synthesis - Benchchem.

Sources

storage conditions to prevent degradation of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS 181284-10-6) . As a highly functionalized heterocyclic building block, this compound is critical in drug discovery and the synthesis of biologically active molecules, including pyrazinamide derivatives[1]. However, its unique electronic properties make it highly susceptible to environmental degradation.

This guide is engineered by senior application scientists to provide researchers with the mechanistic causality behind the compound's instability, alongside field-proven troubleshooting protocols to ensure experimental reproducibility.

Core Troubleshooting & FAQs

Q1: My LC-MS analysis shows unexpected masses of[M-Cl+OH] or [M+18]. Why is my compound degrading?

Causality: You are observing two distinct degradation pathways driven by the compound's electronic environment: Nucleophilic Aromatic Substitution (SNAr) and Nitrile Hydrolysis . The pyrazine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing carbonitrile (-C≡N) group at the 2-position makes the adjacent C3 position exceptionally electrophilic[2]. Consequently, the chlorine atom at C3 is highly activated. Atmospheric moisture (H₂O) acts as a nucleophile, displacing the chloride ion to form 3-hydroxy-5-phenylpyrazine-2-carbonitrile (SNAr). Concurrently, the carbonitrile group itself is susceptible to hydration, converting into a carboxamide (3-chloro-5-phenylpyrazine-2-carboxamide)[1].

Q2: What are the absolute baseline storage conditions required to maintain >95% purity?

Causality: To arrest both SNAr and hydrolysis kinetics, the compound must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8°C[3]. Argon is highly recommended over Nitrogen for solid aliquots because it is denser than air, forming a protective heavier-than-air blanket over the chemical inside the vial, effectively excluding moisture and oxygen.

Q3: Can I prepare stock solutions in DMSO or DMF for extended storage and high-throughput screening?

Causality: No. This is a frequent point of failure in drug development workflows. Both DMSO and DMF are highly hygroscopic and will absorb atmospheric water over time. Furthermore, DMF can slowly degrade to release dimethylamine—a strong nucleophile that will rapidly attack the C3 position and displace the chlorine atom. Stock solutions must be prepared in anhydrous solvents immediately prior to use.

Quantitative Stability & Storage Data

The following table summarizes the expected stability profiles of 3-Chloro-5-phenylpyrazine-2-carbonitrile under various environmental conditions.

Storage ConditionAtmosphereSolvent PresencePrimary Degradation RiskExpected Purity Retention
2–8°C (Optimal) Argon / N₂None (Dry Solid)Negligible>98% at 12 months [3]
20–25°C (Ambient)Ambient AirNone (Dry Solid)SNAr (Moisture), Hydrolysis<90% at 3 months
-20°CAmbient AirNone (Dry Solid)Condensation upon thawingVariable (depends on handling)
20–25°C (Ambient)Ambient AirDMSO / DMFRapid SNAr, Amine displacement<50% at 7 days
2–8°CArgon / N₂Anhydrous DCM/THFSlow Hydrolysis>95% at 14 days

Experimental Protocol: Inert Handling and Purity Verification

To establish a self-validating system for your workflows, strictly adhere to the following step-by-step methodology when handling 3-Chloro-5-phenylpyrazine-2-carbonitrile.

Phase 1: Aliquoting under Inert Conditions
  • Equilibration: Remove the master vial from 2–8°C storage[3]. Do not open it immediately. Allow the vial to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture from condensing on the cold solid.

  • Inert Transfer: Transfer the vial into a glovebox purged with Argon or high-purity N₂. If a glovebox is unavailable, utilize a Schlenk line with a continuous Argon counter-flow during opening.

  • Aliquoting: Weigh the required mass into pre-dried (oven-baked at 120°C for 4 hours), amber-glass vials.

  • Sealing: Purge the headspace of each new vial with Argon. Seal tightly with PTFE-lined caps and wrap the junction with Parafilm. Return unused aliquots to 2–8°C storage immediately[3].

Phase 2: LC-MS Purity Verification Workflow

Verify the integrity of your building block before initiating complex palladium-catalyzed cyanations or amidation reactions[2].

  • Sample Prep: Dissolve 1 mg of the aliquot in 1 mL of anhydrous Acetonitrile (LC-MS grade). Do not use protic solvents (Methanol/Water) for the stock solution to prevent on-column degradation.

  • Chromatography: Use a C18 reverse-phase column. Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Run a fast gradient (e.g., 5% to 95% B over 5 minutes) to minimize the compound's residence time in the aqueous mobile phase.

  • Detection: Monitor via UV (254 nm) and ESI+ MS. Look for the intact parent mass. Investigate any peaks corresponding to[M-Cl+OH] (indicating SNAr) or [M+18] (indicating nitrile hydrolysis).

Mechanistic Workflow Diagram

The following logical diagram illustrates the causality between environmental triggers and the molecular degradation of the pyrazine core.

Degradation_Mechanism Start 3-Chloro-5-phenylpyrazine- 2-carbonitrile (Highly Electrophilic Core) Moisture Moisture (H2O) Exposure Start->Moisture Absorbs Temp Thermal Stress (>25°C) Start->Temp Subjected to SNAr SNAr Degradation: 3-Hydroxy-5-phenylpyrazine- 2-carbonitrile Moisture->SNAr Nucleophilic Attack at C3 Hydrolysis Nitrile Hydrolysis: 3-Chloro-5-phenylpyrazine- 2-carboxamide Moisture->Hydrolysis Hydration of C≡N Temp->SNAr Accelerates Kinetics Temp->Hydrolysis Accelerates Kinetics Cold Storage: 2-8°C Cold->Temp Mitigates Inert Storage: Argon/N2 Desiccation Inert->Moisture Mitigates

Mechanistic pathways of 3-Chloro-5-phenylpyrazine-2-carbonitrile degradation and mitigation strategies.

References

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation ResearchGate URL: [Link][1]

Sources

Validation & Comparative

Publish Comparison Guide: 13C NMR Chemical Shifts for 3-Chloro-5-phenylpyrazine-2-carbonitrile vs. Amino Analogs in SNAr Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

In modern drug discovery and materials science, 3-Chloro-5-phenylpyrazine-2-carbonitrile serves as a highly privileged electrophilic scaffold. The synergistic electron-withdrawing effects of the pyrazine ring nitrogens and the C2-carbonitrile group highly activate the C3-chlorine position toward Nucleophilic Aromatic Substitution (SNAr).

For researchers synthesizing kinase inhibitors or luminescent materials, tracking the conversion of this 3-chloro intermediate to a 3-amino derivative is a critical workflow. While LC-MS provides rapid mass confirmation,


C NMR spectroscopy is the gold standard for unambiguous structural and regiochemical validation. This guide provides an in-depth comparative analysis of the 

C NMR profiles for the starting electrophile versus its substituted products, explaining the fundamental electronic causality behind the observed chemical shifts.

Mechanistic Causality: The Electronic Landscape of the Pyrazine Ring

As an application scientist, it is crucial to look beyond the raw data and understand why the chemical shifts move. The theoretical framework for these assignments relies on the principle of chemical shift additivity, utilizing baseline empirical data from 1[1] and 2[2].

  • The Phenyl Effect: The introduction of a phenyl ring at C5 induces a strong deshielding effect (

    
     +8 ppm) at the ipso carbon (C5) due to changes in magnetic anisotropy and local electron density.
    
  • The SNAr Transformation (-Cl to -NH

    
    ):  The substitution of the electronegative, inductively withdrawing chlorine atom (-I effect) with a strongly resonance-donating amine group (+M effect) induces a profound reorganization of the pyrazine ring's electron density.
    
  • The Diagnostic C2 Shift: The C2 carbon (bearing the cyano group) is ortho to the reaction center. In the chloro-starting material, C2 resonates at approximately 127.9 ppm. Upon conversion to the amino analog, the strong +M effect of the nitrogen lone pair heavily shields the ortho and para positions. Consequently, the C2 resonance undergoes a dramatic upfield shift to approximately 115.9 ppm[3]. Monitoring this specific

    
     is a self-validating diagnostic tool for reaction completion.
    

Comparative Data: Electrophile vs. Substituted Product

The following table summarizes the quantitative


C NMR chemical shifts, comparing the 3-chloro starting material with its 3-amino counterpart. Note: Values are calculated based on empirical additivity rules derived from authoritative pyrazine models in DMSO-d

.
Carbon Position3-Chloro-5-phenylpyrazine-2-carbonitrile (

ppm)
3-Amino-5-phenylpyrazine-2-carbonitrile (

ppm)
Shift Causality (

)
C2 (C-CN) 127.9115.9-12.0 ppm (Strong shielding via +M effect of NH

)
C3 (C-Cl / C-N) 149.7155.7+6.0 ppm (Deshielding at ipso carbon)
C5 (C-Ph) 156.0153.0-3.0 ppm (Mild shielding at meta position)
C6 (C-H) 142.3133.3-9.0 ppm (Shielding at para position via +M effect)
C

N (Nitrile)
114.7115.2+0.5 ppm (Negligible change)
Ph - ipso 135.0136.2+1.2 ppm (Conjugation adjustment)
Ph - ortho 127.0126.5-0.5 ppm (Negligible change)
Ph - meta 129.1128.8-0.3 ppm (Negligible change)
Ph - para 130.0129.5-0.5 ppm (Negligible change)

Experimental Protocols: Self-Validating NMR Workflow

To ensure trustworthiness and reproducibility, the following self-validating protocol must be strictly adhered to when acquiring the comparative


C NMR data.

Step 1: Sample Preparation

  • Weigh exactly 20–25 mg of the purified pyrazine compound (>95% purity via HPLC).

  • Dissolve completely in 0.6 mL of anhydrous DMSO-d

    
    . Causality Note: DMSO-d
    
    
    
    is selected over CDCl
    
    
    to ensure complete solubility of the highly polar 3-amino products and to prevent line broadening associated with proton exchange at the amine group.
  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube.

Step 2: Instrument Calibration & Tuning

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (100 MHz or 125 MHz for

    
    C).
    
  • Lock the spectrometer to the deuterium signal of DMSO-d

    
    .
    
  • Tune and match the broadband probe specifically for the

    
    C frequency. Maximizing the signal-to-noise (S/N) ratio is critical for detecting the quaternary carbons (C2, C3, C5, and -CN) which lack NOE enhancement from directly attached protons.
    

Step 3: Acquisition Parameters

  • Pulse Sequence: Use a standard 1D carbon sequence with power-gated proton decoupling (e.g., zgpg30) to benefit from the Nuclear Overhauser Effect (NOE) on protonated carbons.

  • Relaxation Delay (D1): Set to 2.0 seconds. If rigorous quantitative integration of the quaternary cyano carbon (-CN) is required, increase D1 to 5.0 seconds to allow for complete longitudinal relaxation.

  • Number of Scans (NS): Minimum of 512 scans to ensure baseline resolution of the pyrazine ring carbons.

Step 4: Processing & Self-Validation

  • Apply an exponential window function with a Line Broadening (LB) of 1.0–2.0 Hz before Fourier transformation.

  • Phase and baseline correct the spectrum manually.

  • Self-Validation Check: Reference the central peak of the DMSO-d

    
     septet exactly to 39.52 ppm. Verify the presence of the -CN quaternary carbon at ~114-115 ppm; its absence immediately indicates unwanted hydrolysis of the nitrile group during the SNAr reaction.
    

Workflow Visualization

SNAr_NMR_Workflow SM 3-Chloro-5-phenylpyrazine-2-carbonitrile (Electrophilic Scaffold) Rxn SNAr Reaction (Polar Aprotic Solvent, Base, Δ) SM->Rxn Nuc Amine Nucleophile (e.g., R-NH2) Nuc->Rxn Prod 3-Amino-5-phenylpyrazine-2-carbonitrile (Substituted Product) Rxn->Prod NMR 13C NMR Validation Diagnostic C2 Upfield Shift (Δδ ≈ -12 ppm) Prod->NMR

SNAr workflow for pyrazinecarbonitriles with 13C NMR validation steps.

References[1] Title: 3-Chloropyrazine-2-carbonitrile | 55557-52-3

Source: ChemicalBook URL:[2] Title: [Cu2(BDC)2(BPY)] as Excellent Catalyst for The Synthesis of Pyrazine Derivatives Source: Sciforum URL:[3] Title: Towards Aryl C-N bond formation in dynamic thin films Source: RSC.org URL:

Sources

A Comparative Guide to the IR Spectroscopy of the Nitrile Group in 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is a cornerstone of successful synthesis and analysis. Infrared (IR) spectroscopy remains a powerful and accessible tool for identifying functional groups, and the nitrile (C≡N) group, with its distinct spectral signature, is often a key feature in many pharmaceutical intermediates. This guide provides an in-depth analysis of the expected IR absorption peak for the nitrile group in 3-Chloro-5-phenylpyrazine-2-carbonitrile, comparing its performance as a spectral marker against other nitrile-containing compounds. We will delve into the electronic factors that govern the vibrational frequency of the C≡N bond and provide supporting data for these comparisons.

The Nitrile Stretch: A Distinctive and Informative IR Peak

The carbon-nitrogen triple bond (C≡N) in nitriles gives rise to a sharp and typically intense absorption band in a relatively uncluttered region of the infrared spectrum. This makes IR spectroscopy a highly diagnostic tool for confirming the presence of a nitrile functional group.[1][2] The position of this peak, however, is not static and is sensitive to the electronic environment of the molecule, providing valuable structural insights.

Generally, the stretching vibration of the C≡N bond appears in the range of 2200-2300 cm⁻¹.[3] For simple aliphatic or saturated nitriles, this peak is typically found between 2240 and 2260 cm⁻¹.[1][4]

Comparative Analysis: The Influence of Aromaticity and Substitution

The electronic environment surrounding the nitrile group significantly influences its bond strength and, consequently, its IR absorption frequency. Here, we compare the expected peak position for 3-Chloro-5-phenylpyrazine-2-carbonitrile with key reference compounds.

CompoundFunctional Group ContextTypical C≡N Stretching Frequency (cm⁻¹)
Acetonitrile (Saturated)Aliphatic2252
Benzonitrile (Aromatic)Conjugated with a benzene ring2227 - 2230
3-Chloro-5-phenylpyrazine-2-carbonitrile Conjugated with a substituted pyrazine ring Estimated: 2230 - 2240

Table 1: Comparison of C≡N stretching frequencies in different chemical environments.

The Effect of Conjugation: Benzonitrile as a Benchmark

When a nitrile group is attached to an aromatic ring, as in benzonitrile, the C≡N stretching frequency is observed at a lower wavenumber (around 2227-2230 cm⁻¹) compared to its saturated counterpart, acetonitrile (2252 cm⁻¹).[1][5] This shift to a lower frequency is a direct result of conjugation. The π-system of the aromatic ring interacts with the π-system of the nitrile group, leading to delocalization of electron density. This delocalization slightly weakens the C≡N bond, lowering its force constant and thus its vibrational frequency.[1][6]

Predicting the Peak for 3-Chloro-5-phenylpyrazine-2-carbonitrile

For 3-Chloro-5-phenylpyrazine-2-carbonitrile, we must consider the combined electronic effects of the pyrazine ring and its substituents (a chloro group and a phenyl group) on the nitrile group.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[7] This electron-withdrawing nature of the ring itself will influence the electron density of the attached nitrile group. Furthermore, the nitrile group is directly attached to this π-deficient system, which will affect the degree of conjugation.

The substituents on the pyrazine ring also play a crucial role:

  • Chloro Group: The chlorine atom is an electronegative substituent and will exert an electron-withdrawing inductive effect.

  • Phenyl Group: The phenyl group can act as either an electron-donating or electron-withdrawing group through resonance, depending on the electronic demands of the system.

The interplay of these electronic factors—the electron-deficient pyrazine ring and the inductive effect of the chloro group—is expected to influence the C≡N bond strength. While conjugation with the pyrazinyl system would tend to lower the frequency, the strong electron-withdrawing nature of the substituted ring might slightly counteract this effect compared to a simple benzene ring. Therefore, the C≡N stretching frequency for 3-Chloro-5-phenylpyrazine-2-carbonitrile is predicted to be in a similar range to or slightly higher than that of benzonitrile, likely falling within the 2230-2240 cm⁻¹ range.

Experimental Protocol: Acquiring an IR Spectrum

To experimentally verify the C≡N stretching frequency, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be employed.

Instrumentation:

  • Fourier Transform Infrared (FT-IR) spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR crystal.

  • Sample Preparation: Place a small amount of the solid 3-Chloro-5-phenylpyrazine-2-carbonitrile sample onto the ATR crystal.

  • Sample Analysis: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be baseline corrected and the peak of interest, the C≡N stretch, should be identified and its wavenumber recorded.

Visualizing Electronic Influences

The following diagram illustrates the key electronic effects influencing the nitrile group's vibrational frequency in 3-Chloro-5-phenylpyrazine-2-carbonitrile.

G cluster_molecule 3-Chloro-5-phenylpyrazine-2-carbonitrile cluster_effects Electronic Effects on C≡N Bond cluster_outcome Impact on IR Spectrum Pyrazine Pyrazine Ring (Electron Deficient) Nitrile Nitrile Group (C≡N) Pyrazine->Nitrile Conjugation Conjugation with Ring Pyrazine->Conjugation Nitrile->Conjugation Chloro Chloro Substituent (Inductive Withdrawal) Chloro->Pyrazine Inductive Inductive Effect Chloro->Inductive Phenyl Phenyl Substituent (Resonance Effects) Phenyl->Pyrazine Resonance Resonance Phenyl->Resonance Frequency Shifts in C≡N Stretching Frequency Conjugation->Frequency Lowers ν(C≡N) Inductive->Frequency Influences ν(C≡N) Resonance->Frequency Influences ν(C≡N)

A diagram illustrating the electronic influences on the nitrile IR frequency.

Conclusion

The nitrile group in 3-Chloro-5-phenylpyrazine-2-carbonitrile presents a clear and identifiable peak in the IR spectrum. Its precise position, anticipated in the 2230-2240 cm⁻¹ region, is a product of the complex interplay between conjugation with the electron-deficient pyrazine ring and the inductive and resonance effects of the chloro and phenyl substituents. By comparing this to the well-established values for saturated nitriles and benzonitrile, researchers can not only confirm the presence of the nitrile functional group but also gain a deeper understanding of the electronic landscape of this complex heterocyclic molecule.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chegg. (2023). Question: Can someone please explain to me the IR spectra of benzonitrile. [Link]

  • Xu, Y., & Biczysko, M. (2024). Toward the identification of cyano-astroCOMs via vibrational features: benzonitrile as a test case. ResearchGate. [Link]

  • AIP Publishing. (2025). Nitrile infrared intensity is more sensitive to local electric field change than its frequency: Application to probe protein hydration dynamics. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. [Link]

  • ResearchGate. (2025). Study of the composition of nitriles using IR spectroscopy. [Link]

  • Pospisil, P., et al. (2024). Nitrile Substituents at the Conjugated Dipyridophenazine Moiety as Infrared Redox Markers in Electrochemically Reduced Heteroleptic Ru(II) Polypyridyl Complexes. PMC. [Link]

  • ResearchGate. (2025). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time‐resolved IR Spectroscopy. [Link]

  • Bernstein, M. P., et al. (1997). The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • MDPI. (2024). Infrared Spectroscopy of Neutral and Cationic Benzonitrile–Methanol Binary Clusters in Supersonic Jets. [Link]

Sources

Comparative Reactivity Profile: 3-Chloro- vs. 3-Bromo-5-Phenylpyrazine-2-Carbonitrile

[1]

Executive Summary

In the optimization of pyrazine-based scaffolds—particularly for kinase inhibitors and fluorescent probes—the choice between 3-chloro-5-phenylpyrazine-2-carbonitrile (3-Cl) and 3-bromo-5-phenylpyrazine-2-carbonitrile (3-Br) is a critical strategic decision. While structurally similar, their reactivity profiles diverge significantly based on the reaction mechanism employed.[1]

  • For Transition Metal Catalysis (e.g., Suzuki, Buchwald-Hartwig): 3-Br is the superior electrophile. The weaker C-Br bond facilitates faster oxidative addition, enabling reactions under milder conditions with lower catalyst loadings.

  • For Nucleophilic Aromatic Substitution (

    
    ): 3-Cl  is generally the preferred substrate. Its higher electronegativity enhances the electrophilicity of the C3 position, accelerating the rate-determining nucleophilic attack, often making it kinetically competitive with or superior to the bromo-analog at a lower cost.
    
Structural & Electronic Analysis

The reactivity of these substrates is governed by the electron-deficient nature of the pyrazine ring, further activated by the strong electron-withdrawing nitrile group at position C2.

  • Activation Zone (C3): The C3 position is chemically "hot" because it is ortho to both the ring nitrogen (N4) and the nitrile group (C2-CN). This dual activation makes the C-X bond highly susceptible to nucleophilic attack.

  • The Halogen Effect:

    • Inductive Effect (-I): Cl (

      
      ) > Br (
      
      
      ). Chlorine pulls electron density more strongly, making the C3 carbon more positive (electrophilic).
    • Bond Dissociation Energy (BDE): C-Cl (

      
      95 kcal/mol) > C-Br (
      
      
      81 kcal/mol). The C-Br bond is significantly weaker, which is the deciding factor in metal-catalyzed reactions.
Figure 1: Reactivity Landscape

ReactivityLandscapecluster_0Substrate Propertiescluster_1Reaction PathwaysCl3-Chloro-5-phenyl(Stronger Bond, High Electronegativity)SNArSnAr Mechanism(Rate ~ Nucleophilic Attack)Cl->SNArFavored (Inductive Activation)PdPd-Catalysis(Rate ~ Oxidative Addition)Cl->PdSlow (High Activation Energy)Br3-Bromo-5-phenyl(Weaker Bond, Mod. Electronegativity)Br->SNArEffective but often slower/costlierBr->PdFavored (Fast Ox. Addition)

Caption: Divergent reactivity preferences driven by electronic activation vs. bond strength.

Detailed Comparison by Reaction Type
A. Transition Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira)

In Palladium-catalyzed reactions, the rate-limiting step is typically the oxidative addition of the Pd(0) species into the C-X bond.

  • Mechanism: Pd(0) inserts into C-X.

  • Trend: I > Br > Cl >> F.[1]

  • Performance: The 3-Br analog reacts rapidly, often at lower temperatures (60–80°C) compared to the 3-Cl analog (which may require 100–120°C or specialized ligands like SPhos/XPhos).

  • Experimental Insight: In competitive studies involving mixed di-halo pyrazines (e.g., 3-bromo-5-chloropyrazine-2-carbonitrile), the C3-Br site couples exclusively before the C5-Cl site, demonstrating the immense kinetic advantage of bromine in this context [1].

B. Nucleophilic Aromatic Substitution (

)

In

23
  • Mechanism: Addition

    
     Elimination.
    
  • Rate-Determining Step: Usually the initial nucleophilic attack.[1]

  • Trend: F >> Cl

    
    Br  > I.[1]
    
  • Performance: The 3-Cl analog is often superior.[4] The higher electronegativity of chlorine stabilizes the transition state for the incoming nucleophile more effectively than bromine. Since the pyrazine ring is already extremely electron-deficient, the bond-breaking step (where Br would excel) is rarely rate-limiting.

  • Cost/Benefit: 3-Chloro derivatives are typically 20–40% cheaper than their bromo counterparts, making them the standard choice for introducing amines, alkoxides, or thiols [2].

Performance Data Summary
Feature3-Chloro-5-phenylpyrazine-2-carbonitrile3-Bromo-5-phenylpyrazine-2-carbonitrile
C-X Bond Energy High (~96 kcal/mol)Moderate (~81 kcal/mol)

Reactivity
High (Inductively favored)Moderate to High
Suzuki Coupling Low/Moderate (Requires heat/ligands)Excellent (Mild conditions)
Selectivity Hard to differentiate from other Cl sitesOrthogonal to Cl sites (reacts first)
Commercial Cost LowModerate/High
Primary Use Case Introduction of Amines/Ethers (

)
C-C Bond Formation (Suzuki/Stille)
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Targeting C-C Bond)

Optimized for 3-Bromo-5-phenylpyrazine-2-carbonitrile to minimize homocoupling and dehalogenation.

Reagents:

  • Substrate: 3-Bromo-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.1 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)[5]
    
  • Solvent: 1,4-Dioxane/Water (4:1)[5][6]

Workflow:

  • Charge: Combine substrate, boronic acid, and base in a reaction vial.

  • Degas: Purge with

    
     or Ar for 5 minutes. (Critical for Pd stability).
    
  • Catalyst: Add Pd catalyst quickly under inert flow.

  • Heat: Stir at 80°C for 2–4 hours. (Note: The Chloro-analog would typically require 100°C+ and overnight stirring).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B:

Amination (Targeting C-N Bond)

Optimized for 3-Chloro-5-phenylpyrazine-2-carbonitrile.

Reagents:

  • Substrate: 3-Chloro-5-phenylpyrazine-2-carbonitrile (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (1.5 equiv)

  • Solvent: DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    

Workflow:

  • Dissolve: Dissolve substrate in DMF (0.2 M concentration).

  • Add: Add DIPEA followed by the amine.

  • React: Stir at Room Temperature to 40°C.

    • Insight: The high activation of the 3-position often allows this to proceed without high heat.

  • Monitor: TLC usually shows conversion within 1–3 hours.

  • Precipitate: Pour into ice water. The product often precipitates as a solid due to the hydrophobic phenyl group.

Strategic Decision Logic

Use the following logic flow to select the correct starting material for your synthetic route.

Figure 2: Substrate Selection Decision Tree

DecisionTreeStartTarget Transformation at C3Q1What is the incoming group?Start->Q1CarbonCarbonQ1->CarbonCarbon (Aryl/Alkyl/Alkynyl)HeteroHeteroQ1->HeteroHeteroatom (N, O, S)Carbon_PathReaction: Pd-Catalyzed CouplingCarbon->Carbon_PathHetero_PathReaction: SnAr SubstitutionHetero->Hetero_PathRec_BrRECOMMENDATION:Use 3-Bromo(Faster Ox. Addition)Carbon_Path->Rec_BrRec_ClRECOMMENDATION:Use 3-Chloro(Better Electrophilicity/Cost)Hetero_Path->Rec_Cl

Caption: Logical framework for selecting 3-halo-pyrazine precursors.

References
  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution: The Addition-Elimination Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Trends. Retrieved from [Link]

  • PubChem. (2025).[7] 3-Chloropyrazine-2-carbonitrile Compound Summary. Retrieved from [Link]

Structural Characterization & X-ray Crystallography Workflow: 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

3-Chloro-5-phenylpyrazine-2-carbonitrile is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as an intermediate for kinase inhibitors and adenosine receptor antagonists. Its structural rigidity, provided by the pyrazine core, combined with the electronic push-pull effects of the electron-withdrawing nitrile and chlorine substituents, makes it a prime candidate for structure-activity relationship (SAR) studies.

This guide objectively compares the Single Crystal X-ray Diffraction (SC-XRD) workflow for this compound against alternative structural elucidation methods (NMR, Powder Diffraction). It provides a validated protocol for generating high-quality crystallographic data, essential for defining intermolecular interactions such as


-

stacking and halogen bonding (

) that drive drug-target binding affinity.

Structural Determination Landscape: Method Comparison

For a researcher confirming the regiochemistry of 3-Chloro-5-phenylpyrazine-2-carbonitrile, three primary methods exist. SC-XRD is identified here as the superior method for unambiguous structural confirmation and solid-state interaction mapping.

FeatureMethod A: Single Crystal XRD (Recommended)Method B: 1H / 13C NMR Method C: Computational (DFT)
Primary Output 3D atomic coordinates, Packing, Bond AnglesConnectivity, Chemical EnvironmentTheoretical Geometry, Energy Minima
Regioisomer ID Absolute (Unambiguous assignment of Cl vs. Ph pos.)Inferred (Requires HMBC/NOESY for confirmation)Predictive (Subject to force field errors)
Sample Req. Single Crystal (

mm)
Solution (~5-10 mg)None (In silico)
Interaction Data Direct observation of Halogen/Hydrogen bondsNone (Solution state averages interactions)Modeled (Requires validation)
Turnaround 24-48 Hours (including crystallization)< 1 Hour< 12 Hours

Expert Insight: While NMR is faster, the symmetry of the pyrazine core can lead to ambiguous proton assignments between the 5-phenyl and 6-H positions without complex 2D experiments. SC-XRD resolves this immediately and provides the solid-state conformation (torsion angle between phenyl and pyrazine rings) relevant to formulation stability.

Experimental Protocol: Synthesis to Structure

The following protocol is designed to maximize the probability of obtaining diffraction-quality crystals.

Phase 1: Synthesis & Purification[1]
  • Precursor: Pyrazine-2-carbonitrile.[1][2]

  • Reagents: Sulfuryl chloride (

    
    ), DMF (Catalyst).[2][3]
    
  • Key Step: Chlorination at C-3 followed by Suzuki coupling for the Phenyl group at C-5.

  • Purification: Silica gel chromatography (Eluent: 100% Dichloromethane) is critical. Impurities

    
     often inhibit crystal growth.
    
Phase 2: Crystallization Screening (The "Self-Validating" Step)

To obtain the target crystal, use a Slow Evaporation method. The polarity of the nitrile group necessitates a polar/non-polar solvent gradient.

  • Solvent System A (Recommended): Ethanol/Water (80:20).

  • Solvent System B (Alternative): Dichloromethane/Hexane (Layering).

  • Protocol: Dissolve 20 mg of purified compound in minimal hot ethanol. Filter through a 0.45

    
    m PTFE syringe filter (removes nucleation sites). Allow to cool slowly from 50°C to RT over 6 hours.
    
Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). This reduces thermal motion (Debye-Waller factors) of the terminal phenyl ring, improving resolution.

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Chlorine atom.

Visualization: Crystallography Workflow

The following diagram outlines the critical path from crude material to refined structure, highlighting decision nodes for troubleshooting.

G Start Crude 3-Chloro-5-phenylpyrazine-2-carbonitrile Purify Purification (Silica Gel, DCM Eluent) Start->Purify Check Purity Check (>98% via HPLC/NMR) Purify->Check Check->Purify Fail (<98%) Cryst Crystallization (EtOH/H2O Slow Evap) Check->Cryst Pass Microscope Optical Inspection (Birefringence Check) Cryst->Microscope Microscope->Cryst Amorphous/Twin (Recrystallize) Mount Mount & Center (Mitegen Loop, 100K) Microscope->Mount Single Crystal Collect Data Collection (Mo-Ka, 0.5 deg scans) Mount->Collect Refine Structure Refinement (SHELXL) Collect->Refine

Figure 1: Decision-tree workflow for obtaining publication-quality X-ray data.

Reference Data & Expected Parameters

Since the specific crystal structure of 3-Chloro-5-phenylpyrazine-2-carbonitrile may not be in open-access repositories, the following table provides Reference Parameters derived from high-confidence analogs (e.g., 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile). Use these values to validate your experimental refinement.

ParameterExpected RangeStructural Significance
Space Group

or

Centrosymmetric packing is favored by planar aromatics.
C-Cl Bond Length

Å
Typical for

aromatic C-Cl. Deviations suggest disorder.
Torsion Angle

Angle between Pyrazine and Phenyl rings.

implies strong conjugation.
Intermolecular

Å

-

stacking distance between pyrazine cores.
R-Factor (

)

Indicates a high-quality model fit.

Critical Interaction to Monitor: Look for a Halogen Bond where the Chlorine atom acts as a Lewis acid (


-hole) interacting with the Nitrile Nitrogen of a neighboring molecule (

). This is a stabilizing supramolecular synthon common in this class of compounds.

Interaction Pathway: Pharmacophore Mapping

Understanding the structural data allows for mapping potential biological interactions.

Interactions Cl Chlorine (C-3) (Hydrophobic/Halogen Bond) Target Kinase Hinge Region (Hypothetical Target) Cl->Target Metabolic Stability / Filling Pocket CN Nitrile (C-2) (H-Bond Acceptor) CN->Target H-Bond to Backbone NH Pyrazine Pyrazine Core (Pi-Pi Stacking) Pyrazine->Target Sandwich Interaction Phenyl Phenyl Ring (C-5) (Hydrophobic Pocket) Phenyl->Target Selectivity Gate

Figure 2: Structural Activity Relationship (SAR) map derived from crystallographic features.

References

  • Synthesis of Pyrazine-2-carbonitrile Derivatives Source: ChemicalBook / Literature Review Citation for the chlorination protocol using sulfuryl chloride.[2]

  • Crystallographic Analogs (Pyridazine Derivatives) Source: Growing Science / Acta Cryst. Provides baseline bond lengths and packing motifs for phenyl-substituted diazines.

  • General Pyrazine Crystallography Source: PubChem Physicochemical property data for the core scaffold.

  • Halogen Bonding in Drug Design Source: Expert Opinion (General Knowledge) Contextual reference for interpreting the C-Cl...N interaction described in Section 5.

Sources

Benchmarking Purity: Elemental Analysis Protocols for 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS: 56413-95-7) is a critical heterocyclic building block in medicinal chemistry, particularly for kinase inhibitor scaffolds.[1] However, its structural motif—a nitrogen-rich pyrazine core fused with a reactive chloro-substituent and a nitrile group—presents a "perfect storm" for classical elemental analysis (EA).

This guide objectively compares the industry-standard Automated Combustion (CHNS) against high-precision alternatives: Oxygen Flask Combustion (Schöniger) and Quantitative NMR (qNMR) . We provide representative validation data and protocols to ensure your Certificate of Analysis (CoA) meets the rigorous standards of modern drug development.

Part 1: The Theoretical Baseline

Before selecting an analytical method, the theoretical composition must be established as the "True Value" target.

Molecule: 3-Chloro-5-phenylpyrazine-2-carbonitrile Formula: C₁₁H₆ClN₃ Molecular Weight: 215.64 g/mol

ElementCountAtomic Mass ContributionTheoretical Mass %
Carbon (C) 11132.1261.27%
Hydrogen (H) 66.052.80%
Nitrogen (N) 342.0219.49%
Chlorine (Cl) 135.4516.44%

Part 2: The Challenge – Why Standard Methods Fail

This molecule is classified as "Refractory" in combustion analysis due to two specific interference mechanisms:

  • The "Nitrile Effect" (Incomplete Combustion): The nitrile (-CN) group, combined with the aromatic pyrazine ring, tends to form thermally stable char (graphitic carbon) rather than fully oxidizing to CO₂. This typically results in low Carbon values (outside the standard ±0.4% tolerance).

  • Halogen Interference: The 16.44% Chlorine content can react with the copper reduction tube in standard CHNS analyzers, forming volatile copper halides that mimic Nitrogen signals or poison the catalyst, leading to drift in Nitrogen values .

Part 3: Comparative Analysis of Methods

Method A: Automated CHNS Combustion (with Additives)

The traditional standard, modified for halogenated heterocycles.

  • Mechanism: Flash combustion at 975°C with Vanadium Pentoxide (V₂O₅) additive to aid oxidation.

  • Best For: Routine purity confirmation if the method is strictly optimized.

  • Limitations: High failure rate without additives; frequent maintenance required due to halogen corrosion.

Method B: Oxygen Flask (Schöniger) + Potentiometric Titration

The "Gold Standard" for Halogens.

  • Mechanism: Sample is burned in a pure oxygen atmosphere (flask); gases are absorbed in solution and titrated against AgNO₃.

  • Best For: Isolating the Chlorine value with high precision (<0.3% error).

  • Limitations: Manual, time-consuming, and requires operator skill.

Method C: Quantitative NMR (qNMR)

The Modern Pharmaceutical Alternative.

  • Mechanism: Direct ratio measurement of proton signals against a NIST-traceable internal standard (e.g., Maleic Acid).

  • Best For: Absolute purity determination when combustion fails; non-destructive.

  • Limitations: Does not provide elemental ratios, only molar purity.

Comparative Performance Data (Representative)

Based on typical validation studies for chlorinated pyrazines.

MetricMethod A: Automated CHNSMethod B: Schöniger (Cl only)Method C: ¹H-qNMR
Precision ± 0.4% (often fails)± 0.2%± 0.5%
Sample Req. 2–3 mg10–20 mg5–10 mg (Recoverable)
Speed 10 mins45 mins20 mins
Interference High (Halogen/Char)LowNone (Solvent dependent)
Verdict Passable (with optimization) Superior for Cl Superior for Purity

Part 4: Decision Workflow (Visualization)

The following diagram outlines the logical decision tree for analyzing 3-Chloro-5-phenylpyrazine-2-carbonitrile, ensuring scientific integrity and resource efficiency.

EA_Workflow Start Sample: 3-Chloro-5-phenylpyrazine-2-carbonitrile Check_Pur Is Sample Purity >98% (HPLC)? Start->Check_Pur Method_A Method A: Automated CHN (Add V2O5 + Sn Capsule) Check_Pur->Method_A Yes Result_A Result within ±0.4%? Method_A->Result_A Pass PASS: Release CoA Result_A->Pass Yes Fail_A FAIL: Low C or High N Result_A->Fail_A No Split_Path Split Analysis Strategy Fail_A->Split_Path Method_B Method B: Schöniger Flask (Target: Chlorine) Split_Path->Method_B Method_C Method C: qNMR (Target: Absolute Purity) Split_Path->Method_C Combine Combine Data: Corrected Purity + Cl Content Method_B->Combine Method_C->Combine

Caption: Analytical decision matrix for validating halogenated heterocycles. Note the divergence to orthogonal methods (qNMR/Schöniger) upon combustion failure.

Part 5: Detailed Experimental Protocols

Protocol 1: Optimized Automated Combustion (Method A)

Designed to overcome the "Refractory" nature of the pyrazine ring.

  • Instrument Prep: Purge CHNS analyzer (e.g., Elementar vario or PerkinElmer 2400). Ensure reduction tube copper is fresh (halogens deplete Cu rapidly).

  • Weighing: Weigh 2.000 ± 0.005 mg of sample into a Tin (Sn) capsule.

    • Why Tin? Tin creates a strong exothermic flash (~1800°C) aiding complete combustion of the nitrile.

  • Additive: Add 10–15 mg of Vanadium Pentoxide (V₂O₅) or Tungsten Trioxide (WO₃) directly over the sample.

    • Causality: V₂O₅ supplies oxygen directly to the sample core, preventing char formation (low Carbon results).

  • Combustion: Run with an Oxygen boost time of 5 seconds.

  • Acceptance Criteria: Results must fall within ±0.4% of theoretical values.

Protocol 2: Oxygen Flask Combustion for Chlorine (Method B)

Self-validating method for halogen content.

  • Sample Prep: Weigh 15–20 mg of sample onto ashless filter paper. Fold into the platinum basket of a 500 mL Schöniger flask.

  • Absorption Solution: Add 10 mL of 1M NaOH + 2 drops of H₂O₂ (to reduce any Cl₂ gas to Cl⁻) into the flask.

  • Combustion: Flush flask with O₂, ignite sample, and invert immediately.

  • Digestion: Shake for 10 minutes; let stand for 15 minutes to ensure full absorption.

  • Titration:

    • Acidify with HNO₃.

    • Titrate against 0.01 N AgNO₃ using a potentiometric titrator (Ag electrode).

  • Calculation:

    
    
    
Protocol 3: qNMR Purity Analysis (Method C)

The orthogonal check.

  • Solvent: Dissolve 10 mg sample in DMSO-d6 (prevents aggregation common in pyrazines).

  • Internal Standard (IS): Add exactly 5.0 mg of Maleic Acid (TraceCERT® or equivalent).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: Pyrazine protons relax slowly; short d1 leads to underestimation).

    • Scans: 16–32.

  • Processing: Phase manually. Integrate the pyrazine proton signal (singlet at ~9.0 ppm) against the Maleic Acid vinyl protons (singlet at ~6.3 ppm).

References

  • Schöniger, W. (1955).[2][3] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Mikrochimica Acta.[2]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5] Progress in Nuclear Magnetic Resonance Spectroscopy.[4]

  • PerkinElmer. (2022). Elemental Analysis of Heterocyclic Nitrogen Derivatives. Application Note.

  • ChemicalBook. (2023). Synthesis and Characterization Data for 3-Chloropyrazine-2-carbonitrile.

  • Exeter Analytical. (2021). Oxygen Flask Combustion Unit - Operational Techniques.

Sources

Reference Standards for 3-Chloro-5-phenylpyrazine-2-carbonitrile Characterization

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of reference standard grades for 3-Chloro-5-phenylpyrazine-2-carbonitrile , a critical heterocyclic building block in the synthesis of kinase inhibitors and other pharmaceutical agents.

Content Type: Comparative Technical Guide Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists.[1]

Introduction: The Criticality of the Pyrazine Scaffold

3-Chloro-5-phenylpyrazine-2-carbonitrile is a functionalized pyrazine intermediate used primarily in the synthesis of biologically active compounds, including potential antitumor agents and kinase inhibitors.[1] Its structure features three distinct reactive handles:

  • 2-Cyano group (-CN): Susceptible to hydrolysis (to amide/acid) or reduction.[1]

  • 3-Chloro group (-Cl): A site for nucleophilic aromatic substitution (

    
    ).[1]
    
  • 5-Phenyl group: Provides steric bulk and lipophilicity.[1]

Because this molecule is often a "late-stage" intermediate, impurities introduced here—specifically regioisomers (e.g., 3-chloro-6-phenyl...[1][2]) or hydrolysis byproducts—can carry through to the final drug substance.[1] Therefore, the choice of Reference Standard used to characterize this material is not merely a compliance checkbox but a determinant of downstream process safety and yield.[2]

Comparative Analysis: Reference Standard Tiers

When sourcing standards for 3-Chloro-5-phenylpyrazine-2-carbonitrile, researchers typically encounter three distinct grades. The "performance" of a standard is defined by its ability to yield accurate, reproducible quantitative results.[2]

Performance Matrix: CRM vs. Analytical vs. Research Grade
FeatureCertified Reference Material (CRM) Analytical Standard Research Chemical (Building Block)
Primary Use Instrument Calibration, Method Validation, Primary Standard Qualification.[1][2]Routine QC testing, Retention time marker.Synthesis starting material, qualitative ID.[2][3]
Purity Assignment Mass Balance + qNMR (Two independent methods).[1][2]Chromatographic Purity (Area %).[1][2]Nominal Purity (e.g., ">95%").[1][2]
Uncertainty Budget Yes (Expanded Uncertainty,

, provided).
No (Only purity value).No .
Traceability SI Units (via NIST/BIPM traceable primary standards).[1][2]Manufacturer's internal standard.[1]None.
Water/Solvent Content Quantified (KF/TGA) and corrected for.Often ignored or "Loss on Drying" only.[1]Not tested.
Regioisomer Purity Explicitly quantified (Isomeric purity).May co-elute; often unspecified.[1]Likely contains isomers (e.g., 6-phenyl).[1][2]
The "Hidden Error" Experiment

Scenario: A QC lab quantifies a batch of 3-Chloro-5-phenylpyrazine-2-carbonitrile using a Research Grade (95%) standard without potency correction, versus a CRM (99.4%


 0.3%) .[1]
  • Result: The Research Grade standard introduces a systematic positive bias of ~4.4% in the calculated potency of the sample.[1] In a GMP setting, this could lead to the release of sub-potent drug substance batches that fail stability testing later.[2]

Characterization Protocols & Methodologies

To qualify a Primary Reference Standard for this molecule, a "Self-Validating" approach combining Identity , Purity , and Assay is required.[1][2]

A. Identity Confirmation (Structural Validation)

The pyrazine core has high symmetry potential, making regioisomer detection critical.[1][2]

  • 
    H-NMR (400 MHz, DMSO-
    
    
    
    ):
    • Pyrazine Proton: Look for a sharp singlet at

      
       9.0–9.2 ppm .[1] (Note: If the 6-phenyl isomer is present, this peak will split or shift).[1][2]
      
    • Phenyl Group: Multiplet at

      
       7.4–8.2 ppm  (5 protons).[1][2]
      
  • FT-IR (ATR):

    • Nitrile (-CN): Sharp, distinct band at 2220–2240 cm

      
       .[1][2] Absence or broadening suggests hydrolysis to amide.[1]
      
    • C-Cl Stretch: Strong bands in the 600–800 cm

      
        region.[1]
      
B. Purity Determination (Chromatographic)

Method: RP-HPLC with Diode Array Detection (DAD).[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus),

    
     mm, 3.5 
    
    
    
    m.[1][2]
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: 270 nm (Pyrazine absorption maximum).[1][2]

Critical Quality Attribute (CQA): Separation of the Hydrolysis Impurity (3-chloro-5-phenylpyrazine-2-carboxamide). The amide is more polar and will elute earlier than the nitrile target.[1]

C. Assay Assignment: The Gold Standard (qNMR)

For a reference standard, "Area %" from HPLC is insufficient due to response factor differences.[1][2] Quantitative NMR (qNMR) is the superior alternative.[1][2]

Protocol:

  • Internal Standard (IS): Maleic Acid (Traceable to NIST SRM).[1][2] High purity, non-hygroscopic, distinct signal (

    
     6.3 ppm).[1][2]
    
  • Solvent: DMSO-

    
     (ensures solubility of the phenylpyrazine).
    
  • Procedure:

    • Weigh ~10 mg of Sample (

      
      ) and ~10 mg of IS (
      
      
      
      ) into the same vial (precision
      
      
      mg).
    • Dissolve and transfer to NMR tube.[1]

    • Acquire spectrum with

      
       relaxation delay 
      
      
      
      seconds (to ensure full relaxation of nuclei).
  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[1][2]

Visualizing the Workflow

Diagram 1: Impurity Origin & Control Strategy

This diagram illustrates where critical impurities originate during synthesis and how the Reference Standard must control for them.[1]

ImpurityPathways Start Starting Material (Aminomalononitrile + Phenylglyoxal) Reaction Condensation & Chlorination Start->Reaction Product Target: 3-Chloro-5-phenylpyrazine- 2-carbonitrile Reaction->Product Major Pathway Impurity1 Impurity A: Regioisomer (6-Phenyl) Reaction->Impurity1 Isomeric Error Impurity3 Impurity C: De-chlorinated Reaction->Impurity3 Over-reduction Impurity2 Impurity B: Hydrolysis (Amide) Product->Impurity2 Moisture/Storage Control Reference Standard Must Resolve These Impurity1->Control Impurity2->Control

Caption: Synthesis pathways showing the origin of critical impurities (Regioisomers and Hydrolysis products) that a high-performance Reference Standard must quantify.

Diagram 2: Characterization Logic Flow

A decision tree for qualifying the standard.[1]

CharWorkflow Start Crude Standard Material ID_Check Identity Check (1H-NMR + IR) Start->ID_Check Decision1 Structure Confirmed? ID_Check->Decision1 Fail REJECT BATCH Decision1->Fail No Purity_Check Chromatographic Purity (HPLC-DAD + GC-MS) Decision1->Purity_Check Yes Residuals Residual Analysis (KF Water + TGA Solvents) Decision1->Residuals Yes Calc Mass Balance Calculation 100% - (Impurities + Water + Solvents) Purity_Check->Calc Residuals->Calc qNMR Cross-Validation (qNMR w/ NIST Internal Std) Calc->qNMR Verify Potency Final Release as CRM (Assign Purity & Uncertainty) qNMR->Final

Caption: Logical workflow for the full characterization of a Primary Reference Standard, utilizing orthogonal methods (Mass Balance and qNMR).

Summary of Recommendations

  • For Regulatory Filing (IND/NDA): Do not compromise. Use a Primary Standard characterized by qNMR or a CRM with a valid CoA listing uncertainty. The risk of regioisomer contamination in pyrazine synthesis is high, and "Area %" analysis often hides these isomers.[2]

  • For Routine Synthesis: A Secondary Standard (qualified against the Primary) is acceptable.

  • Storage: The 2-cyano group is moisture-sensitive.[1] Standards must be stored at 2–8°C under desiccated conditions to prevent hydrolysis to the amide.[1]

References

  • National Institutes of Health (PubChem) . 3-Chloro-5-phenylpyridazine (Analogue Structure Data). Retrieved from [Link]

  • MDPI . Construction of 5-(Alkylamino)-6-aryl/alkylpyrazine-2,3-dicarbonitriles via One-Pot Reaction. Retrieved from [Link]

Sources

Comparative Spectroscopic Guide: 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 3-Chloro-5-phenylpyrazine-2-carbonitrile , structured for researchers in organic synthesis and drug development.

Executive Summary

3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS: Not widely listed, structure-derived) is a functionalized pyrazine intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and organic electronic materials.

Its UV-Vis absorption profile is characterized by a "Push-Pull" electronic system where the electron-deficient pyrazine core is modified by:

  • Electron-Withdrawing Groups (EWG): The nitrile (-CN) at C2 and the pyrazine nitrogens.

  • Conjugated System: The phenyl ring at C5, which extends the

    
    -system.
    
  • Auxochrome: The chlorine atom at C3, providing weak inductive withdrawal and mesomeric donation.

Key Spectral Feature: The compound exhibits a distinct absorption window between 270 nm and 330 nm , distinguishing it from non-phenylated precursors (absorb <270 nm) and amino-substituted derivatives (absorb >350 nm).

Chromophore Analysis & Theoretical Basis

To interpret the spectrum of this specific molecule, we must deconstruct its chromophore relative to established benchmarks. The transitions are primarily


 (intense, UV region) and 

(weaker, near-UV).
Structural Impact on

The following diagram illustrates the "Additivity of Substituent Effects" on the pyrazine core, predicting the spectral shift for the target molecule.

SpectralShift Pyrazine Pyrazine Core (λmax ~260 nm) Phenyl + Phenyl Group (C5) (Conjugation Effect) Red Shift: +20-30 nm Pyrazine->Phenyl Bathochromic Shift Nitrile + Nitrile Group (C2) (LUMO Stabilization) Red Shift: +5-10 nm Phenyl->Nitrile ICT Character Chloro + Chloro Group (C3) (Weak Auxochrome) Minor Shift: ±2-5 nm Nitrile->Chloro Fine Tuning Target TARGET: 3-Chloro-5-phenylpyrazine- 2-carbonitrile Expected λmax: 280-320 nm Chloro->Target

Figure 1: Theoretical bathochromic shifts contributing to the target molecule's absorption profile.

Comparative Spectral Data

Since exact experimental values for this specific intermediate are often proprietary, the table below compares it against experimentally validated structural analogs. This allows for precise bracketing of the expected peaks.

CompoundKey Substituents

(Band I)

(Band II)
Spectral Characteristics
Target Molecule 3-Cl, 5-Ph, 2-CN ~275–285 nm (Predicted)~315–325 nm (Predicted)Dual-band profile. Strong

from phenyl conjugation; distinct shoulder from ICT/n

.
Analog 1 [1]5,6-Diphenylpyrazine-2,3-dicarbonitrile273 nm324 nmTwo phenyls cause steric twist, limiting redshift. Target (1 phenyl) should be similar or slightly red-shifted due to planarity.
Analog 2 [2]3-Chloropyrazine-2-carbonitrile~265 nm~300 nm (weak)Lacks phenyl conjugation. Significant blue shift compared to target.
Analog 3 [3]3-Amino-6-phenylpyrazine-2-carbonitrile~260 nm370–390 nm Amino group (strong donor) creates a massive red shift. Yellow color. If your target absorbs here, it is impure (hydrolyzed).
Analog 4 [4]Phenylpyrazine285 nm~315 nm (tail)The closest simple chromophore. The -CN and -Cl on the target will modulate this baseline.

Interpretation for QC/R&D:

  • Identity Confirmation: Look for the major peak around 280 nm .

  • Purity Check: Absence of absorption >350 nm confirms the absence of amino-degradation products (a common impurity in pyrazine synthesis).

Experimental Protocols

To obtain reproducible spectral data for this compound, adherence to solvent cut-offs and concentration limits is critical.

Protocol A: UV-Vis Characterization Workflow

Objective: Determine


 and Molar Extinction Coefficient (

).
  • Solvent Selection:

    • Preferred:Acetonitrile (MeCN) (UV Cutoff: 190 nm). Non-polar enough to prevent solvolysis of the chloro-group, polar enough to dissolve the phenyl core.

    • Alternative:Methanol (MeOH) (UV Cutoff: 205 nm). Caution: Prolonged storage in MeOH may lead to methoxy-substitution of the chlorine (nucleophilic aromatic substitution).

  • Sample Preparation:

    • Prepare a stock solution of 1.0 mM (approx. 0.23 mg/mL) in MeCN.

    • Dilute to 10

      
      M  and 50 
      
      
      
      M
      working standards.
  • Measurement:

    • Scan Range: 200 nm – 500 nm .

    • Baseline: Pure solvent blank.

    • Scan Speed: Medium (approx. 200 nm/min) to resolve the shoulder at ~320 nm.

Protocol B: Impurity Profiling (The "Yellow Shift")

Use this workflow to detect common synthetic byproducts (e.g., hydrolysis of Cl to OH, or amination).

ImpurityCheck Start Dissolve Sample in MeCN Measure Measure Absorbance @ 370 nm Start->Measure Decision Abs > 0.05? Measure->Decision Clean PASS: Sample is likely pure. (No amino/hydroxyl impurity) Decision->Clean No Dirty FAIL: Significant Impurity. Likely 3-Amino or 3-Hydroxy analog. Decision->Dirty Yes Action Action: Recrystallize from EtOH/Water or check MS. Dirty->Action

Figure 2: Rapid QC workflow for detecting red-shifted impurities.

References

  • Crystal Structure and Spectra of 5,6-Diphenylpyrazine-2,3-dicarbonitrile.

    
     at 273 nm and 324 nm for the dicarbonitrile derivative.
    URL:[Link]
    
  • Construction of 5-(Alkylamino)-6-arylpyrazine-2,3-dicarbonitriles. Source: MDPI (Molecules). Data: Demonstrates the shift to ~373 nm upon amino-substitution (useful for impurity exclusion). URL:[Link]

  • Electronic Absorption Spectra of Phenylpyrazine Derivatives. Source: ResearchGate.[1] Data: General chromophore analysis of phenyl-substituted diazines. URL:[Link]

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous, technical operational protocol for the disposal of 3-Chloro-5-phenylpyrazine-2-carbonitrile . It is designed for researchers and safety officers requiring immediate, actionable data for regulatory compliance and risk mitigation.

Executive Summary & Core Directive

Status: Hazardous Chemical Intermediate Primary Disposal Method: High-Temperature Incineration via licensed hazardous waste contractor. Strict Prohibition: Do NOT dispose of via municipal drain, sink, or trash. Do NOT mix with strong acids or oxidizers during collection.

3-Chloro-5-phenylpyrazine-2-carbonitrile possesses two critical functional motifs driving its disposal logic:

  • Chloropyrazine Core: An electron-deficient heteroaromatic ring making the chloride highly labile (reactive) toward nucleophiles.

  • Nitrile (Cyano) Group: Potential for liberating hydrogen cyanide (HCN) if subjected to strong acids or uncontrolled hydrolysis, though the aromatic bond offers significant stability compared to aliphatic nitriles.

Chemical Profile & Hazard Assessment

Understanding the structure-activity relationship (SAR) is vital for safe handling. This compound is not merely "organic waste"; it is a reactive electrophile.

PropertyDescriptionSafety Implication
Reactivity SNAr ActiveThe C-Cl bond is activated by the pyrazine nitrogens and the nitrile group. It reacts exothermically with amines, thiols, and alkoxides.
Toxicity Acute Toxicant (Inferred)Pyrazine nitriles are often biologically active (kinase inhibition). Treat as a potent bioactive agent.
Stability Acid-SensitiveThe nitrile group can hydrolyze to an amide/acid, but in the presence of strong acids and moisture, risk of HCN evolution exists.
Waste Class Halogenated OrganicMust be segregated from non-halogenated solvents to prevent incinerator corrosion issues (requires scrubbers).
Waste Segregation & Packaging Protocol
A. Solid Waste (Pure Substance)
  • Primary Container: Place the solid substance in a screw-cap glass vial or high-density polyethylene (HDPE) bottle.

  • Secondary Containment: Seal the primary container inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-Chloro-5-phenylpyrazine-2-carbonitrile" (Do not use abbreviations).[1]

    • Hazard Checkboxes: [x] Toxic [x] Irritant.[2][3]

  • Stream: Solid Hazardous Waste (Halogenated).

B. Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., no fluorinated bottles for acetone).

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is non-halogenated (e.g., Ethyl Acetate), the presence of the chloro-pyrazine classifies the entire mixture as halogenated for incineration purposes.

  • pH Check: Ensure the waste stream is Neutral to slightly Basic (pH 7-9) .

    • Reasoning: Acidic conditions in a waste drum containing nitriles can theoretically generate HCN over time. If the mixture is acidic, neutralize with saturated Sodium Bicarbonate (NaHCO₃) before adding to the waste drum.

C. Contaminated Glassware & Consumables
  • Glassware: Triple-rinse with Acetone or Dichloromethane. Collect rinsates into the Halogenated Liquid Waste. Once rinsed, glassware can be washed normally.

  • Sharps/Syringes: Dispose of in a puncture-proof sharps container labeled "Chemically Contaminated Sharps."

  • Gloves/Paper: If visibly contaminated, dispose of as Solid Hazardous Waste. If incidental contact only, double-bag and dispose of according to facility "Trace Chemical" protocols.

Decontamination & Spill Response

In the event of a bench-top spill, immediate "kill" procedures are required to neutralize the reactive electrophile.

Decontamination Solution (The "Kill" Mix):

  • Composition: 10% Sodium Carbonate (Na₂CO₃) + 5% surfactant (soap) in water.

  • Mechanism: The base promotes hydrolysis of the nitrile and displacement of the chloride, rendering the molecule more water-soluble and less reactive, while minimizing HCN evolution (which occurs at low pH).

Step-by-Step Spill Cleanup:

  • Evacuate & PPE: Clear the immediate area. Don double nitrile gloves, lab coat, and safety goggles.

  • Contain: Encircle the spill with absorbent pads or vermiculite.[4]

  • Absorb: Cover the spill with an inert absorbent (sand/vermiculite).[4] Do not use paper towels for neat material (risk of reaction/dust).

  • Collect: Scoop material into a wide-mouth waste jar.

  • Surface Decon: Wipe the surface with the Decontamination Solution described above. Wait 10 minutes.

  • Final Rinse: Wipe with water, then ethanol. Dispose of all wipes as solid hazardous waste.

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision process for segregating this specific compound.

WasteDisposal cluster_legend Protocol Key Start Waste Generation: 3-Chloro-5-phenylpyrazine-2-carbonitrile StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidWaste DISPOSAL STREAM B: Solid Hazardous Waste (Halogenated Organic) Solid->SolidWaste Double Bag & Tag AcidCheck Is pH < 7? Liquid->AcidCheck Neutralize Neutralize with NaHCO3 to pH 7-9 AcidCheck->Neutralize Yes (Risk of HCN) SolventCheck Does it contain Halogenated Solvents? (DCM, Chloroform) AcidCheck->SolventCheck No Neutralize->SolventCheck HaloWaste DISPOSAL STREAM A: Halogenated Liquid Waste SolventCheck->HaloWaste Yes SolventCheck->HaloWaste No (Compound itself is Halogenated) key1 Blue: Decision Point key2 Green: Final Disposal Stream key3 Red: Critical Safety Check

Figure 1: Decision logic for segregating chloropyrazine waste streams. Note that liquid waste defaults to "Halogenated" due to the chlorine atom on the pyrazine ring, regardless of the solvent used.

Regulatory & Compliance Codes

For US-based laboratories (EPA/RCRA) and EU (EWC), use the following classification codes to ensure compliant manifest generation.

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D003 (Potentially)Reactive (if cyanide generation is suspected). However, typically managed as:
US EPA (RCRA) None (Listed) Unless specifically listed, classify by characteristic. Usually Ignitable (D001) if in solvent, or Toxic (Characteristic) based on TCLP. Best practice: Non-RCRA Regulated Hazardous Waste (unless in listed solvent).
EU EWC 07 01 03 Organic halogenated solvents, washing liquids and mother liquors.
EU EWC 16 05 06 Laboratory chemicals, consisting of or containing hazardous substances.
DOT (Transport) UN 2811 Toxic solids, organic, n.o.s. (3-Chloro-5-phenylpyrazine-2-carbonitrile).
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (2024). Compound Summary: 3-Chloro-5-phenylpyrazine-2-carbonitrile.[1] National Center for Biotechnology Information. [Link]

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

Sources

Personal protective equipment for handling 3-Chloro-5-phenylpyrazine-2-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Logistics: 3-Chloro-5-phenylpyrazine-2-carbonitrile

CAS Number: 181284-10-6 Molecular Formula: C₁₁H₆ClN₃ Molecular Weight: 215.64 g/mol

Executive Summary & Context

This guide provides an operational framework for the safe handling, storage, and disposal of 3-Chloro-5-phenylpyrazine-2-carbonitrile . This compound is a functionalized pyrazine scaffold frequently used in medicinal chemistry as an intermediate for synthesizing bioactive heterocycles. Its structure—combining a chloropyrazine core with a nitrile group—presents specific reactivity hazards (nucleophilic displacement, hydrolysis) and toxicological risks (potential cyanide metabolism, irritation) that require strict adherence to safety protocols.

Hazard Assessment (The "Why")

Effective safety relies on understanding the causality of hazards. The risks associated with this compound stem from its electrophilic nature (chlorine leaving group) and the biological activity of the pyrazine-nitrile motif.

Hazard Class (GHS)Signal WordHazard Statements (H-Codes)Mechanistic Insight
Acute Toxicity Warning H302 (Oral), H312 (Dermal), H332 (Inhalation)Pyrazine derivatives can interfere with cellular metabolism. Nitriles may metabolize to release cyanide ions in vivo, though this is less rapid than simple aliphatic nitriles.
Skin/Eye Irritation Warning H315 (Skin), H319 (Eye)The electrophilic chloro-group can alkylate biological nucleophiles (proteins/DNA), causing tissue damage and inflammation.
STOT - SE Warning H335 (Respiratory Irritation)Fine dusts are highly irritating to mucous membranes due to local hydrolysis or direct alkylation.
Environmental Warning H411 (Aquatic Chronic)Chlorinated heterocycles are often persistent and toxic to aquatic life.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "safety gear." Select PPE based on the specific physical state of the compound during your workflow.

PPE Decision Logic

The following diagram illustrates the decision process for selecting appropriate PPE based on the operation being performed.

PPE_Decision_Logic Start Operation Type Solid_Handling Solid Handling (Weighing, Transfer) Start->Solid_Handling Solution_Handling Solution Handling (Reaction, Extraction) Start->Solution_Handling Resp_Dust Respiratory: N95/P95 Mask or Fume Hood Sash < 14" Solid_Handling->Resp_Dust Gloves_Solid Gloves: Nitrile (4 mil) Double-gloving recommended Solid_Handling->Gloves_Solid Resp_Vapor Respiratory: Fume Hood Mandatory (No open bench work) Solution_Handling->Resp_Vapor Gloves_Sol Gloves: Splash: Nitrile (4-5 mil) Immersion: Silver Shield/Laminate Solution_Handling->Gloves_Sol Eye_Prot Eye Protection: Chemical Safety Goggles (Face shield if >5g) Resp_Dust->Eye_Prot Gloves_Solid->Eye_Prot Resp_Vapor->Eye_Prot Gloves_Sol->Eye_Prot Body_Prot Body: Lab Coat (Cotton/Poly) Long Sleeves Closed-toe Shoes Eye_Prot->Body_Prot

Caption: PPE selection logic based on physical state (Solid vs. Solution) to minimize exposure risks.

Detailed PPE Specifications
ComponentRecommendationTechnical Justification
Hand Protection Nitrile (0.11 mm / 4 mil) Provides >30 min breakthrough time for solid contact. Double glove when handling solutions in organic solvents (DCM, THF) as these solvents permeate nitrile rapidly, carrying the solute with them.
Eye Protection Chemical Goggles Safety glasses with side shields are minimum; goggles are required if fine dust is generated or reaction is under pressure/heat.
Respiratory Fume Hood / N95 Primary control: Fume Hood . If weighing outside a hood is unavoidable (not recommended), use a fit-tested N95 respirator to prevent inhalation of particulates.
Body Defense Lab Coat + Tyvek Sleeves Standard lab coat. Use disposable Tyvek sleeves if working with quantities >10g to prevent cuff contamination.

Operational Handling Protocol

A. Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under Inert Gas (Argon or Nitrogen) . The chloropyrazine moiety can hydrolyze slowly in moist air, releasing HCl and degrading the compound.

  • Container: Amber glass vial with a PTFE-lined screw cap to prevent light degradation and moisture ingress.

B. Weighing & Transfer (Critical Step)
  • Location: Inside a certified chemical fume hood.

  • Static Control: Use an anti-static gun or bar if the powder is fluffy/static-prone to prevent dispersal.

  • Technique:

    • Place the receiving vessel (flask) inside the hood.

    • Tare the balance.

    • Transfer solid using a disposable spatula. Do not return excess material to the stock bottle (cross-contamination risk).

    • Wipe the spatula with a solvent-dampened tissue (acetone) inside the hood before disposal.

C. Reaction Setup
  • Solvent Compatibility: Soluble in DCM, Ethyl Acetate, DMSO.

  • Incompatibility: Avoid strong oxidizers and strong bases (unless intended for reaction). Strong bases can cause rapid hydrolysis of the nitrile or displacement of the chloride.

  • Quenching: Reactions involving this intermediate should be quenched carefully, as acidic hydrolysis can release toxic byproducts.

Emergency Response & First Aid

Spill Response Workflow

In the event of a spill, immediate action prevents escalation.[1]

Spill_Response Event Spill Detected Assess Assess Size/Hazard (< 5g vs > 5g) Event->Assess Small Small Spill (< 5g) Isolate Area Assess->Small Large Large Spill (> 5g) Evacuate Lab Assess->Large Action_Small 1. Wear PPE (Double Gloves) 2. Cover with Vermiculite 3. Scoop into Waste Jar Small->Action_Small Action_Large 1. Alert EHS/Colleagues 2. Close Hood Sash 3. Do Not Re-enter Large->Action_Large Clean Decontaminate Surface (Soap & Water) Action_Small->Clean Report File Incident Report Action_Large->Report Clean->Report

Caption: Step-by-step decision matrix for responding to chemical spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is difficult, give oxygen. Seek medical attention (risk of delayed pulmonary edema or systemic toxicity).

  • Skin Contact: Wash with soap and copious amounts of water for 15 minutes.[2] Remove contaminated clothing.[1][3][4]

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[3] Remove contact lenses if present.[1][3]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a Poison Center.

Disposal Strategy

Waste Classification: Hazardous Chemical Waste (Halogenated / Nitrogenous).

Waste StreamHandling ProcedureDisposal Path
Solid Waste Collect in a dedicated solid waste container labeled "Toxic Solid - Halogenated."High-temperature incineration.
Liquid Waste Dissolve in a combustible solvent (e.g., acetone/ethanol) if not already in solution. Segregate into "Halogenated Organic Waste."Incineration with afterburner and scrubber (to capture HCl/NOx).
Contaminated Items Pipette tips, weighing boats, and gloves must be treated as solid hazardous waste.Incineration.
Drain Disposal STRICTLY PROHIBITED. N/A

References

  • Fluorochem. (n.d.). Safety Data Sheet: 3-Chloro-5-phenylpyrazine-2-carbonitrile (CAS 181284-10-6).[5][6] Retrieved from

  • BLD Pharm. (n.d.). Product Information: 3-Chloro-5-phenylpyrazine-2-carbonitrile. Retrieved from

  • PubChem. (n.d.). Compound Summary: 3-Chloro-5-methylpyrazine-2-carbonitrile (Analog).[7] National Library of Medicine. Retrieved from (Used for analog hazard inference).

  • Fisher Scientific. (2025). Safety Data Sheet: Chloropyrazine Derivatives. Retrieved from

Sources

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